molecular formula C11H22N2O2 B134491 1-Boc-4-(aminomethyl)piperidine CAS No. 144222-22-0

1-Boc-4-(aminomethyl)piperidine

カタログ番号: B134491
CAS番号: 144222-22-0
分子量: 214.30 g/mol
InChIキー: KLKBCNDBOVRQIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Boc-4-(aminomethyl)piperidine, also known as this compound, is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKBCNDBOVRQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353110
Record name 1-Boc-4-(aminomethyl)piperidine
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144222-22-0
Record name 1-Boc-4-(aminomethyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
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Foundational & Exploratory

1-Boc-4-(aminomethyl)piperidine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a versatile bifunctional molecule widely utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure incorporates a piperidine (B6355638) ring, a common scaffold in medicinal chemistry, with a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, application, and characterization.

Compound Identification
IdentifierValue
CAS Number 144222-22-0[1][2]
Molecular Formula C₁₁H₂₂N₂O₂[1][2][3]
Molecular Weight 214.30 g/mol [1][2][3]
IUPAC Name tert-butyl 4-(aminomethyl)piperidine-1-carboxylate[4]
Synonyms N-(tert-Butoxycarbonyl)-4-aminomethylpiperidine, 1,1-Dimethylethyl 4-(aminomethyl)-1-piperidinecarboxylate[1]
InChI Key KLKBCNDBOVRQIJ-UHFFFAOYSA-N[1][5]
SMILES String CC(C)(C)OC(=O)N1CCC(CN)CC1[1][5]
Physicochemical Data
PropertyValue
Appearance Colorless to yellow liquid or low melting solid[5][6]
Boiling Point 237-238 °C (lit.)[1][2][5]
Density 1.013 g/mL at 25 °C (lit.)[1][2][5]
Refractive Index (n20/D) 1.473 (lit.)[1][2][5]
Flash Point >230 °F (>110 °C)[5]
Solubility Soluble in chloroform (B151607) and methanol[5][7]
pKa 10.13 ± 0.29 (Predicted)[5]
LogP 1.59[3]

Synthesis and Experimental Protocols

While multiple synthetic routes exist, a common approach involves the protection of the piperidine nitrogen followed by the reduction of a nitrile or amide group at the 4-position. A general protocol for the synthesis of a related compound, 1-Boc-4-aminopiperidine, is described in the literature and can be adapted.[8]

Illustrative Synthesis Workflow

The logical flow for a common synthetic approach is outlined below. This involves the Boc protection of a suitable piperidine precursor followed by functional group transformation to yield the final product.

G Illustrative Synthesis of this compound A 4-Piperidinecarboxamide B 1-Boc-4-piperidinecarboxamide A->B Di-tert-butyl dicarbonate (B1257347), Triethylamine, Water C This compound B->C Reduction (e.g., LiAlH4 or BH3)

Caption: A logical workflow for the synthesis of this compound.

General Experimental Protocol for Boc Protection

This protocol is adapted from the synthesis of 1-Boc-4-piperidinecarboxamide.[8]

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-piperidinecarboxamide in a mixture of distilled water and triethylamine.

  • Addition of Boc Anhydride: While stirring the solution at room temperature (20-25 °C), add di-tert-butyl dicarbonate dropwise.

  • Reaction: Continue stirring at room temperature for 8-10 hours.

  • Workup: Adjust the pH of the reaction mixture to 6-7 using 20% hydrochloric acid. Extract the product with a suitable organic solvent such as dichloromethane.

  • Purification: Dry the combined organic phases, concentrate under reduced pressure, and purify the resulting intermediate, for instance, by crystallization from acetone (B3395972) at low temperature (0-2 °C).[8]

The subsequent step would involve the reduction of the amide to the amine, for which standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can be employed under anhydrous conditions.

Analytical Characterization

To confirm the identity and purity of this compound, a suite of analytical techniques is typically employed.

Analytical Workflow

The following diagram illustrates a standard workflow for the quality control and characterization of the synthesized compound.

G Analytical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Techniques A Synthesized Product B NMR Spectroscopy (¹H, ¹³C) A->B Structural Elucidation C Mass Spectrometry (MS) A->C Molecular Weight Verification D Infrared Spectroscopy (IR) A->D Functional Group Analysis E Structural Confirmation & Purity Assessment B->E C->E D->E

Caption: A logical workflow for the analytical characterization of the final product.

Spectroscopic Data
  • ¹H NMR: Proton NMR is used to confirm the presence of the characteristic protons of the Boc group and the piperidine ring structure.[9]

  • ¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental composition. The exact mass is reported as 214.168121.[3]

  • Infrared Spectroscopy (IR): IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine and the C=O stretch of the carbamate.[10]

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules.[5] Its utility stems from the presence of a protected primary amine, which allows for selective reactions at the piperidine nitrogen or, after deprotection, at the aminomethyl group.

It serves as a precursor in the preparation of various protein agonists and antagonists, including:

  • Kinesin spindle protein inhibitors with potential anticancer activity.[1][11]

  • Agonists for the orphan G-protein coupled receptor GPR119, which have antidiabetic potential.[1][11]

  • Pim-1 inhibitors.[1][11]

  • Aspartic acid protease inhibitors.[1][11]

Safety and Handling

Proper safety precautions must be observed when handling this compound.

Hazard Information
Hazard ClassDescription
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H400: Very toxic to aquatic life.[3]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Hazard Codes Xi: Irritant[3][5]
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles.[12]

  • Skin Protection: Handle with chemical-impermeable gloves and wear protective clothing.[12]

  • Respiratory Protection: Use a suitable respirator if exposure limits are exceeded or irritation is experienced.[12]

Storage and Handling
  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3][5]

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[12]

Conclusion

This compound is a key building block for medicinal chemists and researchers in drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool in the synthesis of complex molecular architectures with potential therapeutic applications. Adherence to appropriate safety protocols is essential when handling this compound.

References

A Comprehensive Technical Guide to 1-Boc-4-(aminomethyl)piperidine (CAS: 144222-22-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Boc-4-(aminomethyl)piperidine, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its chemical and physical properties, safety information, key applications in drug discovery, and relevant experimental methodologies. Furthermore, it visualizes critical biological pathways where derivatives of this compound have shown significant activity.

Core Chemical and Physical Properties

This compound, also known by its synonyms N-(tert-Butoxycarbonyl)-4-aminomethylpiperidine and 1,1-Dimethylethyl 4-(aminomethyl)-1-piperidinecarboxylate, is a key intermediate characterized by a piperidine (B6355638) ring functionalized with a Boc-protected amine and a primary aminomethyl group.[1] This structure makes it an ideal scaffold for introducing a piperidine moiety in a controlled manner.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 144222-22-0[1][2][3]
Molecular Formula C₁₁H₂₂N₂O₂[1][2][3]
Molecular Weight 214.30 g/mol [1][4]
Appearance Colorless to light yellow liquid or low melting solid[2][5][6]
Boiling Point 237-238 °C (lit.)[1][2][3]
Density 1.013 g/mL at 25 °C (lit.)[1][2][3]
Refractive Index n20/D 1.473 (lit.)[1][2][7]
Solubility Soluble in chloroform (B151607) and methanol.[3][5][8]
Flash Point >110 °C (>230 °F)[5][6]

Safety and Handling

This compound is classified as a hazardous chemical.[9] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 2: Hazard and Safety Information

CategoryInformation
Hazard Statements H315: Causes skin irritation.[10][11][12]H319: Causes serious eye irritation.[10][11][12]H335: May cause respiratory irritation.[10][11][12]H400: Very toxic to aquatic life.[10][11][12]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11]P273: Avoid release to the environment.[10][11]P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]
Personal Protective Equipment Eyeshields, gloves, type ABEK (EN14387) respirator filter.[1][10]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store at 0 - 8 °C.[2]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of a wide array of biologically active molecules due to its bifunctional nature. The Boc-protected piperidine nitrogen allows for selective reactions at the primary amine, and the Boc group can be easily removed under acidic conditions for further functionalization.

Key application areas include:

  • Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of drugs targeting neurological disorders.[2]

  • Peptide Synthesis : The compound is utilized in solid-phase peptide synthesis to enhance the stability and solubility of peptides.[2]

  • Bioconjugation : It can be employed to attach biomolecules to drugs, thereby improving their efficacy and targeting capabilities.[2]

  • Inhibitor Synthesis : It is a precursor in the preparation of various protein agonists and antagonists, including:

    • Kinesin spindle protein (KSP) inhibitors with potential anticancer activity.[1][8]

    • Orphan G-protein coupled receptor GPR119 agonists with antidiabetic potential.[1][8]

    • Pim-1 inhibitors , which are targets in cancer therapy.[1][8]

    • Aspartic acid protease inhibitors .[1][8]

Experimental Protocols

The primary amine of this compound is readily acylated to form amide bonds, a common transformation in the synthesis of the aforementioned inhibitors. Below is a general protocol for an amide coupling reaction.

General Protocol for Amide Coupling

This protocol describes a typical procedure for the coupling of a carboxylic acid with this compound using a standard coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired N-acylated product.

G cluster_0 Amide Coupling Workflow A 1. Dissolve carboxylic acid in DMF B 2. Add HATU and DIPEA for pre-activation A->B 15-30 min C 3. Add this compound B->C D 4. Stir at room temperature C->D 2-16 h E 5. Work-up (DCM, NaHCO3, Brine) D->E Reaction completion F 6. Dry and concentrate E->F G 7. Purify by column chromatography F->G H Pure N-acylated product G->H G cluster_0 KSP Pathway in Mitosis Prophase Prophase (Centrosome Duplication) KSP Kinesin Spindle Protein (KSP/Eg5) Prophase->KSP Spindle Bipolar Spindle Formation KSP->Spindle Drives centrosome separation KSP_Inhibitor KSP Inhibitor (e.g., derived from this compound) KSP->KSP_Inhibitor Metaphase Metaphase (Chromosome Alignment) Spindle->Metaphase Anaphase Anaphase (Sister Chromatid Separation) Metaphase->Anaphase CellDivision Successful Cell Division Anaphase->CellDivision KSP_Inhibitor->KSP Inhibits Monoaster Monoastral Spindle Formation KSP_Inhibitor->Monoaster MitoticArrest Mitotic Arrest Monoaster->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis G cluster_0 Pim-1 Signaling Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT3 / STAT5 JAK->STAT Phosphorylates Pim1_Gene Pim-1 Gene Transcription STAT->Pim1_Gene Induces Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Downstream Downstream Targets (e.g., Bad, p21) Pim1_Kinase->Downstream Phosphorylates Pim1_Inhibitor Pim-1 Inhibitor (e.g., derived from this compound) Pim1_Kinase->Pim1_Inhibitor Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Pim1_Inhibitor->Pim1_Kinase Inhibits Apoptosis Apoptosis Pim1_Inhibitor->Apoptosis G cluster_0 GPR119 Signaling Pathway GPR119_Agonist GPR119 Agonist (e.g., derived from this compound) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Activates G_Protein Gαs Protein GPR119->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP ATP -> cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Promotes (in β-cells) GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Promotes (in L-cells) G cluster_0 Aspartic Acid Protease Catalytic Mechanism Substrate Peptide Substrate Active_Site Enzyme Active Site (Asp1, Asp2) Substrate->Active_Site ES_Complex Enzyme-Substrate Complex Active_Site->ES_Complex Water H₂O Water->Active_Site Activation Water Activation (Asp1 acts as base) ES_Complex->Activation Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbon Activation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate (Stabilized by Asp2) Nucleophilic_Attack->Tetrahedral_Intermediate Cleavage Peptide Bond Cleavage Tetrahedral_Intermediate->Cleavage Products Cleaved Peptide Products Cleavage->Products

References

An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine: Structure, Functional Groups, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(aminomethyl)piperidine is a versatile bifunctional molecule widely utilized as a key building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a piperidine (B6355638) core, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group, offers a valuable scaffold for the synthesis of a diverse range of complex molecules, including potent therapeutic agents. This technical guide provides a comprehensive overview of the structure, functional groups, and key experimental protocols related to this compound, serving as a vital resource for researchers in drug discovery and organic synthesis.

Molecular Structure and Functional Groups

The structural framework of this compound consists of a central piperidine ring. A primary aminomethyl group is attached at the 4-position of this ring, providing a nucleophilic site for various chemical transformations. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group enhances the molecule's stability and allows for selective reactions at the primary amine.

The key functional groups and their roles are:

  • Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom. It serves as a common scaffold in many biologically active compounds due to its ability to adopt various conformations and interact with biological targets.

  • Primary Aminomethyl Group (-CH₂NH₂): A highly reactive nucleophilic functional group. It is the primary site for derivatization through reactions such as acylation, alkylation, and reductive amination, enabling the introduction of diverse functionalities.

  • Tert-Butyloxycarbonyl (Boc) Group (-C(O)O(CH₃)₃): A bulky protecting group for the piperidine nitrogen. It prevents unwanted side reactions at the secondary amine of the piperidine ring and can be readily removed under acidic conditions, allowing for subsequent modifications at this position.

Diagram of the Molecular Structure and Functional Groups of this compound

Synthesis_Workflow Synthesis of this compound start Start: Dissolve 4-(aminomethyl)piperidine add_base Add Base (TEA or NaOH) start->add_base cool Cool to 0 °C add_base->cool add_boc Add Boc₂O solution cool->add_boc react Stir at Room Temperature (12-24h) add_boc->react monitor Monitor by TLC react->monitor workup Aqueous Workup and Extraction monitor->workup dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end_product Product: this compound purify->end_product Reaction_Pathways Key Reaction Pathways start This compound acylation N-Acylation start->acylation Acylating Agent alkylation N-Alkylation start->alkylation Aldehyde/Ketone + Reducing Agent deprotection Boc Deprotection start->deprotection Acid (e.g., TFA, HCl) amide N-Acyl Derivative acylation->amide secondary_amine N-Alkyl Derivative alkylation->secondary_amine deprotected_amine 4-(Aminomethyl)piperidine Derivative deprotection->deprotected_amine

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Boc-4-(aminomethyl)piperidine, a crucial building block in medicinal chemistry and drug development.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of the most suitable synthesis strategy.

Introduction

This compound serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. Its structure, featuring a Boc-protected piperidine (B6355638) nitrogen and a primary aminomethyl group at the 4-position, allows for selective functionalization in multi-step synthetic sequences. This guide explores three principal and industrially relevant synthetic routes to this compound:

  • Route 1: Reduction of 1-Boc-4-cyanopiperidine.

  • Route 2: Two-step synthesis from 1-Boc-piperidine-4-carboxamide.

  • Route 3: Reductive amination of 1-Boc-4-formylpiperidine.

Each pathway is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route depends on various factors, including precursor availability, desired scale, safety considerations, and required purity of the final product. The following table summarizes the key quantitative data for the three primary pathways.

ParameterRoute 1: Nitrile Reduction (LAH)Route 1: Nitrile Reduction (Raney Ni/KBH4)Route 2: From Carboxamide (Two Steps)Route 3: Reductive Amination (STAB)
Starting Material 1-Boc-4-cyanopiperidine1-Boc-4-cyanopiperidine1-Boc-piperidine-4-carboxamide1-Boc-4-formylpiperidine
Key Reagents Lithium Aluminum Hydride (LAH)Raney Nickel, Potassium Borohydride (B1222165) (KBH4)POCl3, TEA, LAH (or other reducing agents)Ammonia, Sodium Triacetoxyborohydride (B8407120) (STAB)
Overall Yield 50-75%[2]~90% (estimated for similar substrates)[3]35-63% (calculated from step-wise yields)High (typically >80%)[4]
Purity High after chromatographyHighHigh after chromatographyHigh after purification
Reaction Steps 1121 (one-pot)
Key Advantages Direct conversionMilder conditions than LAH, high yieldUtilizes a common precursorMild and selective, high functional group tolerance
Key Disadvantages Hazardous reagent (LAH), strict anhydrous conditions requiredFlammable catalyst (Raney Ni)Two-step process, lower overall yieldRequires careful control of stoichiometry

Synthesis Pathways and Experimental Protocols

This section provides detailed experimental procedures for each of the three main synthetic routes.

Route 1: Reduction of 1-Boc-4-cyanopiperidine

This is a direct, single-step conversion of the nitrile to the primary amine. Two common reduction methods are presented below.

G 1-Boc-4-cyanopiperidine 1-Boc-4-cyanopiperidine LAH_THF 1. LiAlH4, THF, 0 °C to reflux 2. Quench (H2O, NaOH(aq)) 1-Boc-4-cyanopiperidine->LAH_THF Reduction This compound This compound LAH_THF->this compound Purification Column Chromatography This compound->Purification Final_Product This compound Purification->Final_Product

Experimental Protocol:

  • An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (B95107) (THF, 1200 mL).[2]

  • The mixture is cooled to 0 °C in an ice bath.

  • 1-Boc-4-cyanopiperidine (0.85 mol) is added portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours.

  • The reaction mixture is cooled to 0 °C and the reaction is carefully quenched by the sequential slow addition of water (47 mL), 15% aqueous sodium hydroxide (B78521) (47 mL), and finally water (141 mL).[5]

  • The resulting slurry is stirred for 30 minutes, and the white precipitate is removed by filtration.

  • The filter cake is washed with ethyl ether (3 x 150 mL).

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to afford this compound.[2]

G 1-Boc-4-cyanopiperidine 1-Boc-4-cyanopiperidine RaneyNi_KBH4 Raney Ni, KBH4, Ethanol (B145695), rt 1-Boc-4-cyanopiperidine->RaneyNi_KBH4 Reduction This compound This compound RaneyNi_KBH4->this compound Purification Filtration & Evaporation This compound->Purification Final_Product This compound Purification->Final_Product

Experimental Protocol:

  • To a flask containing a stirred solution of 1-Boc-4-cyanopiperidine (10 mmol) in dry ethanol (25 mL), potassium borohydride (40 mmol) and moist Raney Nickel (approximately 10 mmol) are added.[3]

  • The reaction mixture is stirred vigorously at room temperature for 45 minutes.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered to remove the Raney Nickel catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (B1210297) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be performed by column chromatography if necessary.[3]

Route 2: Two-Step Synthesis from 1-Boc-piperidine-4-carboxamide

This pathway involves the dehydration of the carboxamide to the corresponding nitrile, followed by reduction.

G Start 1-Boc-piperidine-4-carboxamide Dehydration POCl3, TEA, DCM, 0 °C to rt Start->Dehydration Intermediate 1-Boc-4-cyanopiperidine Dehydration->Intermediate Reduction Reduction (e.g., LAH or Raney Ni/KBH4) Intermediate->Reduction Product This compound Reduction->Product

Experimental Protocol:

Step 1: Dehydration to 1-Boc-4-cyanopiperidine

  • A solution of 1-Boc-piperidine-4-carboxamide (1.0 mmol) and triethylamine (B128534) (1.5 mmol) in ethyl acetate (1 mL) is prepared at room temperature.

  • Phosphorus oxychloride (1.1 mmol) is added portion-wise over approximately 2 minutes.

  • The resulting solution is stirred at room temperature for 1 hour.

  • The reaction is quenched with a saturated aqueous solution of sodium carbonate and extracted with dichloromethane (B109758) (2 x 10 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under vacuum to afford crude 1-Boc-4-cyanopiperidine, which can be purified by flash chromatography.

Step 2: Reduction to this compound

The resulting 1-Boc-4-cyanopiperidine can be reduced to the target compound using either of the methods described in Route 1 (Section 3.1).

Route 3: Reductive Amination of 1-Boc-4-formylpiperidine

This one-pot procedure involves the reaction of an aldehyde with an amine source, followed by in-situ reduction of the resulting imine.

G Aldehyde 1-Boc-4-formylpiperidine Imine_Formation Imine Formation Aldehyde->Imine_Formation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine_Formation STAB Sodium Triacetoxyborohydride (STAB) Reduction In-situ Reduction STAB->Reduction Imine_Formation->Reduction Product This compound Reduction->Product

Experimental Protocol:

  • To a dry round-bottom flask under an inert atmosphere, add 1-Boc-4-formylpiperidine (1.0 equiv) and a source of ammonia, such as ammonium (B1175870) acetate (10 equiv).[4]

  • Dissolve the mixture in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE).

  • Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine intermediate.[6]

  • Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise to the reaction mixture.[6]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 48 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound and its intermediates should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure of the product and intermediates.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and purity of the compound.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product and for monitoring the progress of the reaction.[8]

Conclusion

This technical guide has detailed three primary synthetic pathways to this compound. The choice of the most appropriate route will be dictated by the specific requirements of the synthesis, including scale, cost, safety, and available equipment. The reduction of 1-Boc-4-cyanopiperidine, particularly with milder reagents like Raney Ni/KBH4, offers a direct and high-yielding approach. The two-step synthesis from the corresponding carboxamide is a viable alternative if the starting material is more readily available. The reductive amination of 1-Boc-4-formylpiperidine provides a mild and efficient one-pot method with high functional group tolerance. The detailed protocols and comparative data presented herein should serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

Spectroscopic Profile of 1-Boc-4-(aminomethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile building block, 1-Boc-4-(aminomethyl)piperidine (tert-butyl 4-(aminomethyl)piperidine-1-carboxylate). The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug discovery.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing a Boc-protected secondary amine within the piperidine (B6355638) ring and a primary aminomethyl group, allows for selective chemical modifications. Accurate and detailed spectroscopic data is paramount for confirming the identity and purity of this compound in any research and development setting. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Spectroscopic Data Summary

The following tables provide a detailed summary of the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.08br s2H-CH₂- (Piperidine, axial, adjacent to N-Boc)
~2.67t2H-CH₂- (Piperidine, equatorial, adjacent to N-Boc)
~2.55d2H-CH₂-NH₂
~1.65d2H-CH₂- (Piperidine, equatorial)
~1.44s9H-C(CH₃)₃ (Boc)
~1.40m1H-CH- (Piperidine)
~1.25br s2H-NH₂
~1.05qd2H-CH₂- (Piperidine, axial)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
154.9C=O (Boc)
79.2-C(CH₃)₃ (Boc)
47.9-CH₂-NH₂
~44.0 (br)-CH₂- (Piperidine, adjacent to N-Boc)
39.1-CH- (Piperidine)
29.8-CH₂- (Piperidine)
28.5-C(CH₃)₃ (Boc)
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3360-3280Medium, BroadN-H stretch (primary amine)
2975-2850StrongC-H stretch (aliphatic)
1685StrongC=O stretch (urethane)
1590MediumN-H bend (primary amine)
1420MediumC-H bend (CH₂)
1245StrongC-N stretch (urethane)
1165StrongC-O stretch (urethane)
MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI)

m/zInterpretation
215.18[M+H]⁺ (Calculated: 215.1814)
159.13[M - C₄H₈]⁺ or [M - isobutylene]⁺
115.12[M - Boc]⁺
99.09[Piperidine-CH₂NH₂]⁺
57.07[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are generalized experimental protocols that are typically employed for the acquisition of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly on the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The background is collected prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration (e.g., 1 µg/mL) and introduced into the ESI source via direct infusion or through a liquid chromatography system. The analysis is performed in positive ion mode, and the mass-to-charge ratio (m/z) of the ions is recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for spectroscopic analysis.

This guide provides a foundational set of spectroscopic data for this compound. It is recommended that researchers verify this data with their own experimental results to ensure the quality and identity of their materials.

In-Depth Technical Guide on the Biological Activities of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and research compounds. Its inherent structural features and synthetic tractability have made it a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the significant anticancer, antimicrobial, and neuroprotective properties of piperidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity of Piperidine Derivatives

Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of piperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative piperidine derivatives against various human cancer cell lines.

Derivative ClassCompoundCancer Cell LineCell TypeIC50 (µM)Reference
Benzoxazole-Appended Piperidines 7hMCF-7Breast7.31 ± 0.43
4dMDA-MB-231Breast1.66 ± 0.08
N-Sulfonylpiperidines 8HCT-116Colorectal3.94
8HepG-2Hepatocellular3.76
8MCF-7Breast4.43
Miscellaneous Piperidines 17aPC3Prostate0.81[1]
1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP)MCF-7Breast (ER+)0.8 ± 0.04[2]
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12[2]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[2]
Compound 16HT29Colon4.1 (GI50, µg/mL)[2]
Compound 16NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[2]

Note: GI50 refers to the concentration for 50% growth inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Piperidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3][4]

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).[3][4]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[3][4]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3][4]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.[4][5]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of Piperidine Derivatives compound_prep->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Workflow for the MTT Cell Viability Assay.
Signaling Pathways in Anticancer Activity

Piperidine derivatives exert their anticancer effects by modulating several critical signaling pathways.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key regulator of cell survival and proliferation and is often hyperactivated in cancer. Some piperidine derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and its downstream targets, ultimately promoting apoptosis.[6][7]

PI3K_Akt_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt P downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream P proliferation Cell Proliferation & Survival downstream->proliferation piperidine Piperidine Derivative piperidine->pi3k piperidine->akt

Inhibition of the PI3K/Akt Signaling Pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Piperidine derivatives can modulate the MAPK pathway, for instance by inducing sustained activation of JNK and p38, which can lead to apoptosis in cancer cells.[8][9]

MAPK_Pathway stimuli External Stimuli (e.g., Stress, Growth Factors) ras Ras stimuli->ras jnk_p38 JNK/p38 stimuli->jnk_p38 raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, c-Jun) erk->transcription jnk_p38->transcription gene_expression Altered Gene Expression transcription->gene_expression piperidine Piperidine Derivative piperidine->jnk_p38 Activation

Modulation of the MAPK Signaling Pathway.

Apoptosis Pathway: Many piperidine derivatives induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the regulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP.[1][10][11][12][13]

Apoptosis_Pathway piperidine Piperidine Derivative bcl2 Bcl-2 (anti-apoptotic) piperidine->bcl2 Inhibition bax Bax (pro-apoptotic) piperidine->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 Activation parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis

Induction of the Intrinsic Apoptosis Pathway.

Antimicrobial Activity of Piperidine Derivatives

The piperidine nucleus is a key component of many compounds with significant antimicrobial properties, effective against a range of pathogenic bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of piperidine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Piperidin-4-ones 1aS. aureus12
1aE. coli8
1aB. subtilis10
Piperidine-based Sulfobetaines P10S4E. coli< 1.1[14]
P10S4S. aureus< 1.3[14]
Piperidine-4-carboxamides 844M. abscessus> 12.5[15]
844-TFMM. abscessus1.5[15]
5lM. abscessus0.6[15]
5rM. abscessus0.4[15]
Miscellaneous Piperidines Compound 6B. subtilis0.75 (mg/mL)[16]
Compound 6B. cereus, E. coli, S. aureus, P. aeruginosa, K. pneumoniae, M. luteus1.5 (mg/mL)[16]
Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[17][18][19][20][21]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Piperidine derivatives (dissolved in a suitable solvent)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the piperidine derivatives in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.

  • Inoculation: Inoculate each well with 100 µL of the standardized inoculum. This will bring the final volume in each well to 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inoculum_prep Prepare Standardized Inoculum inoculation Inoculate Microtiter Plate inoculum_prep->inoculation compound_dilution Prepare Serial Dilutions of Piperidine Derivatives compound_dilution->inoculation incubation Incubate Plate inoculation->incubation mic_determination Determine MIC incubation->mic_determination

Workflow for the Broth Microdilution Method.

Neuroprotective Activity of Piperidine Derivatives

Piperidine derivatives have shown significant promise in the field of neuropharmacology, with many exhibiting neuroprotective effects in models of neurodegenerative diseases and ischemic stroke.

Quantitative Data: Neuroprotective Efficacy

The neuroprotective activity of piperidine derivatives can be assessed by various in vitro and in vivo models. The data below presents the efficacy of some derivatives in different experimental setups.

DerivativeModelEndpointEfficacyReference
Cinnamamide-Piperidines Glutamate-induced neurotoxicity in SH-SY5Y cellsCell ViabilityCompound 9d showed a survival rate of 56.53% at 1 µM and 59.65% at 10 µM
Indanone-Piperidine Hybrids OGD/R-induced rat primary neuronal cell injuryCell ViabilityCompound 4 showed significant cell viability at 3.125-100 µM[22]
MCAO in vivo modelInfarct Volume ReductionCompound 4 reduced infarct volume to 18.45% at 40 mg/kg[22]
Piperidine Urea Derivatives L-Glutamic acid-induced injury in SH-SY5Y cellsNeuroprotectionCompound A10 showed superior protective activity compared to Fenazinel[23][24]
MCAO in ratsCerebral InfarctionCompound A10 significantly reduced the percentage of cerebral infarction[23][24]
4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) Transient focal ischemia and reperfusion in ratsCortical Infarction VolumeAttenuated ischemic injury when administered 60 min after ischemia onset[25]
Piperine (B192125) MCAO in ratsInfarct Volume ReductionSignificant reduction in infarct volume (28.29%)[26]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used in vivo model to simulate ischemic stroke and evaluate the neuroprotective effects of compounds.[26][27]

Materials:

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament suture (e.g., 4-0) with a blunted, silicone-coated tip

  • Piperidine derivative for testing

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the animal and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Filament Insertion: Ligate the ECA and insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 60-120 minutes). For reperfusion, withdraw the filament to restore blood flow.

  • Compound Administration: Administer the piperidine derivative at a predetermined dose and time point (e.g., before, during, or after ischemia).

  • Neurological Assessment: At various time points after reperfusion (e.g., 24, 48 hours), assess the neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animal at the end of the experiment, and remove the brain. Slice the brain into coronal sections and stain with TTC. Healthy tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.

MCAO_Model_Workflow cluster_surgery Surgical Procedure cluster_experiment Experimental Phase cluster_evaluation Evaluation anesthesia Anesthetize Animal expose_arteries Expose Carotid Arteries anesthesia->expose_arteries insert_filament Insert Filament to Occlude MCA expose_arteries->insert_filament occlusion Maintain Occlusion (60-120 min) insert_filament->occlusion compound_admin Administer Piperidine Derivative occlusion->compound_admin reperfusion Withdraw Filament for Reperfusion compound_admin->reperfusion neuro_assessment Neurological Assessment reperfusion->neuro_assessment infarct_measurement Measure Infarct Volume (TTC Staining) neuro_assessment->infarct_measurement

Workflow for the in vivo MCAO Model.
Signaling Pathways in Neuroprotection

The neuroprotective effects of piperidine derivatives are often attributed to their ability to modulate signaling pathways involved in neuronal survival and death.

Sigma-1 Receptor Signaling: The sigma-1 receptor is a unique intracellular chaperone protein that plays a crucial role in regulating calcium signaling, ion channel function, and neuronal survival. Some piperidine derivatives are potent sigma-1 receptor ligands, and their neuroprotective effects are thought to be mediated through the activation of this receptor, leading to the suppression of excitotoxicity and oxidative stress.[28]

Sigma1_Receptor_Pathway piperidine Piperidine Derivative sigma1r Sigma-1 Receptor piperidine->sigma1r Activation ion_channels Ion Channels (e.g., NMDA-R, K+ channels) sigma1r->ion_channels Modulation er_stress ER Stress Reduction sigma1r->er_stress ca_homeostasis Ca2+ Homeostasis ion_channels->ca_homeostasis neuroprotection Neuroprotection ca_homeostasis->neuroprotection er_stress->neuroprotection

Neuroprotection via Sigma-1 Receptor Activation.

Conclusion

Piperidine derivatives represent a versatile and highly valuable class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and neuroprotective applications underscores their potential for the development of novel therapeutics. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of the piperidine scaffold. Further exploration of structure-activity relationships and the elucidation of precise molecular targets will undoubtedly pave the way for the design of next-generation piperidine-based drugs with enhanced potency and selectivity.

References

An In-Depth Technical Guide to Mono-Boc-Protected Diamines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-Boc-protected diamines are essential building blocks in modern organic synthesis, serving as versatile intermediates in the creation of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Diamines, organic compounds containing two amino groups, are crucial for synthesizing polymers like polyamides and polyureas.[4][5][6] However, the similar reactivity of the two amine functions presents a significant challenge: achieving selective monofunctionalization.[7] Uncontrolled reactions often lead to a mixture of unprotected, desired mono-protected, and undesired di-protected products.[8][9]

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability under a wide range of reaction conditions and the ease with which it can be installed and subsequently removed under mild acidic conditions.[10][11] This guide provides a comprehensive overview of the synthesis, deprotection, and application of mono-Boc-protected diamines, complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Core Synthetic Strategies for Mono-Boc Protection

The selective protection of one of two equivalent amino groups in a diamine is a common synthetic problem. Several effective strategies have been developed to achieve high yields of the mono-protected product while minimizing the formation of the di-protected byproduct.

The Mono-Protonation "One-Pot" Strategy

A facile and widely adopted method for the mono-Boc protection of diamines involves the initial mono-protonation of the substrate.[2] The core principle is to differentiate the two amine groups by converting one into an ammonium (B1175870) salt, thereby deactivating it towards electrophilic attack.[9] By adding one equivalent of acid, an equilibrium is established in which the mono-protonated diamine is the dominant species.[2][12] Subsequent addition of one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) results in the selective acylation of the remaining free amine.[2][9]

This method is efficient, cost-effective, and applicable to multigram-scale synthesis without the need for tedious chromatographic purification in many cases.[2][13] A convenient alternative to using compressed anhydrous HCl gas is the in situ generation of HCl from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol (B129727).[14][15]

cluster_workflow Workflow for 'One-Pot' Mono-Boc Protection Diamine Diamine in Anhydrous MeOH (0 °C) Protonation Add 1 eq. Me₃SiCl (Generates HCl in situ) Diamine->Protonation MonoProtonated Mono-Protonated Diamine Salt Protonation->MonoProtonated BocAddition Add 1 eq. (Boc)₂O Stir at RT MonoProtonated->BocAddition Reaction Selective Reaction with Free Amine BocAddition->Reaction Workup Aqueous Workup (pH > 12) Reaction->Workup Product Pure Mono-Boc Protected Diamine Workup->Product

Experimental workflow for the “one-pot” mono-Boc protection of a diamine.[7][9]
Quantitative Data for the Mono-Protonation Method

The following table summarizes the yields and purities achieved for the mono-Boc protection of various diamines using the Me₃SiCl in situ HCl generation method.[14]

EntryDiamineProductYield (%)Purity (%) [a]
1(1R,2R)-Cyclohexane-1,2-diaminetert-Butyl (1R,2R)-2-aminocyclohexylcarbamate66>99
2(1R,2R)-1,2-Diphenylethane-1,2-diaminetert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate51>99
3Propane-1,2-diaminetert-Butyl (2-aminopropyl)carbamate7293
4Ethane-1,2-diaminetert-Butyl (2-aminoethyl)carbamate87>99
5Propane-1,3-diaminetert-Butyl (3-aminopropyl)carbamate24>99
6Butane-1,4-diaminetert-Butyl (4-aminobutyl)carbamate65>99
7Pentane-1,5-diaminetert-Butyl (5-aminopentyl)carbamate5898
8Hexane-1,6-diaminetert-Butyl (6-aminohexyl)carbamate75>99
9Octane-1,8-diaminetert-Butyl (8-aminooctyl)carbamate68>99
[a] Purity determined by GC-MS analysis. Data sourced from Servín, F. A., et al. (2017).[14][15]
Synthesis from Bromoalkylamine Precursors

An alternative route is particularly useful for preparing unsymmetrical mono-Boc-protected diamines.[1] This two-step procedure begins with the N-Boc protection of a bromoalkylamine hydrobromide.[1] The resulting N-(Boc)-bromoalkylamine is then treated with an excess of a different aliphatic amine to afford the final product.[1]

StepReactionReagentsYield (%)
1Protection2-Bromoethylamine (B90993) hydrobromide, (Boc)₂O, Et₃N, MeOH85–95
2AlkylationN-(Boc)-2-bromo-ethylamine, Excess Aliphatic Amine75–82
General yields for the synthesis of N¹-alkyl-N²-(Boc)-protected diamines.[1]
Continuous Flow Synthesis

For large-scale and industrial production, continuous flow chemistry using microreactors offers significant advantages over traditional batch processing.[8] This technology allows for precise control over reaction parameters such as temperature and stoichiometry, leading to improved yields and selectivity.[8] In the case of mono-Boc protection of piperazine, a maximum yield of 45% was achieved using 0.8 equivalents of Boc-anhydride in a microreactor, a result significantly better than those achieved in batch reactors.[8]

Deprotection of the Boc Group

The removal of the Boc group is a critical final step to liberate the free amine for subsequent reactions. The choice of deprotection method depends on the substrate's sensitivity and the presence of other functional groups.[10]

Acid-Catalyzed Deprotection

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] The reaction proceeds through protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[10]

cluster_mechanism Mechanism of Acid-Catalyzed Boc Deprotection BocAmine R-NH-Boc Protonated Protonated Intermediate BocAmine->Protonated + H⁺ Protonation Protonation (H⁺) Fragmentation Fragmentation Protonated->Fragmentation Products R-NH₃⁺ + CO₂ + tert-Butyl Cation Fragmentation->Products Neutralization Neutralization (Base) Products->Neutralization FreeAmine R-NH₂ Neutralization->FreeAmine

Acid-catalyzed Boc deprotection mechanism.[10]

The choice between TFA and HCl often depends on the desired salt form of the product and the reaction scale. TFA is easily removed under reduced pressure, while HCl treatment can directly precipitate the product as a hydrochloride salt, which can be convenient for isolation.[10]

cluster_decision Decision Workflow for Choosing a Boc Deprotection Method Start Start: Boc-Protected Amine AcidSensitive Is the substrate sensitive to strong acid? Start->AcidSensitive Standard Use Standard Acidic Conditions (TFA or HCl) AcidSensitive->Standard No Mild Consider Milder Methods: - Thermal Deprotection - Lewis Acids (e.g., TMSI) AcidSensitive->Mild Yes Scale Large Scale? Standard->Scale HCl Use HCl in Dioxane (Product may precipitate) Scale->HCl Yes TFA Use TFA in DCM (Easy removal of excess acid) Scale->TFA No

Decision workflow for choosing a Boc deprotection method.[10]

Applications and Orthogonal Strategies

Mono-Boc-protected diamines are foundational materials for constructing more complex molecular architectures. After protection, the free amine is available for a wide range of chemical transformations, such as acylation, alkylation, or sulfonylation. Following this modification, the Boc group can be selectively removed to reveal the second amino group for further functionalization.

This sequential modification is a cornerstone of orthogonal protection strategies, which are critical for the synthesis of complex molecules like peptides or natural products.[16][17] An orthogonal protecting group is one that can be removed under specific conditions that do not affect other protecting groups in the molecule.[7][17] The Boc group (acid-labile) is orthogonal to groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), allowing for precise, stepwise synthesis.[7]

cluster_synthesis General Synthetic Utility and Orthogonal Strategy Diamine H₂N-R-NH₂ MonoBoc Boc-HN-R-NH₂ Diamine->MonoBoc Selective Mono-Boc Protection Step1 Step 1: Functionalize Free Amine MonoBoc->Step1 Intermediate1 Boc-HN-R-NH-R¹ Step1->Intermediate1 Step2 Step 2: Boc Deprotection (Acid) Intermediate1->Step2 Intermediate2 H₂N-R-NH-R¹ Step2->Intermediate2 Step3 Step 3: Functionalize Second Amine Intermediate2->Step3 Product R²-HN-R-NH-R¹ Step3->Product

Synthetic pathway illustrating the use of a mono-Boc-protected diamine.

Key Experimental Protocols

Protocol 1: General "One-Pot" Mono-Boc Protection using Me₃SiCl[9][14]
  • Diamine Solution Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C.[9]

  • Mono-protonation: To the cooled solution, add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise. Stir the mixture as the Me₃SiCl reacts with methanol to generate HCl in situ.[9][14]

  • Boc Anhydride Addition: Allow the mixture to come to room temperature, add water (1 mL), followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol.[9][14]

  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]

  • Workup: Dilute the reaction mixture with water and wash the aqueous layer with diethyl ether to remove impurities.[9][14]

  • Isolation: Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution. Extract the product into dichloromethane (B109758) (3 x volumes).[9][14]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mono-Boc protected diamine.[9][14]

Protocol 2: Synthesis of N¹-alkyl-N²-(Boc)-protected diamines[1]
  • Step A: Boc Protection of Bromoalkylamine

    • Dissolve 2-bromoethylamine hydrobromide (1a, 60 mmol) and triethylamine (B128534) (Et₃N, 100 mmol) in methanol (60 mL).[1]

    • Add a solution of (Boc)₂O (94 mmol) in methanol (60 mL) over a period of 30 minutes.[1]

    • Stir the mixture for 18 hours at room temperature.[1]

    • Concentrate the reaction mixture to dryness in vacuo.[1]

    • Add water (100 mL) to the residue and extract with CH₂Cl₂ (3 x 30 mL).[1]

    • Dry the combined organic extracts (MgSO₄), concentrate, and purify by column chromatography to afford the N-(Boc)-bromoalkylamine.[1]

  • Step B: Alkylation

    • Treat the N-(Boc)-bromoalkylamine from Step A with an excess of the desired aliphatic amine.[1]

    • Stir the reaction until completion (monitor by TLC).[1]

    • Work up the reaction mixture to isolate the N¹-alkyl-N²-(Boc)-protected diamine, which is often obtained in high purity.[1]

Protocol 3: Acid-Catalyzed Deprotection using TFA[7][10]
  • Dissolve the Boc-protected diamine in dichloromethane (DCM).[7]

  • Add an excess of trifluoroacetic acid (TFA), typically 25-50% v/v.[7]

  • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor progress by TLC or LC-MS.[10]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[10]

  • For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[10]

Protocol 4: Acid-Catalyzed Deprotection using HCl in Dioxane[10]
  • Dissolve or suspend the Boc-protected amine in 1,4-dioxane (B91453) or another suitable solvent.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours.[10]

  • Monitor the reaction by TLC or LC-MS.[10]

  • Upon completion, the product often precipitates as the hydrochloride salt.[10]

  • Collect the solid by filtration and wash with a solvent like diethyl ether to yield the amine hydrochloride salt.[10]

References

An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(aminomethyl)piperidine is a versatile bifunctional molecule widely utilized as a key building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine (B6355638) ring, a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and an aminomethyl substituent, makes it an invaluable intermediate for the synthesis of a diverse range of biologically active compounds and complex molecules.[1] The Boc protecting group provides stability and allows for selective deprotection, a crucial feature in multi-step synthetic pathways.[1] This guide provides a comprehensive overview of the physicochemical properties, applications, and a representative synthetic protocol involving this compound.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂[2][3]
Molecular Weight 214.30 g/mol [3][4]
CAS Number 144222-22-0[4]
Appearance Colorless to yellow liquid or low melting solid[2]
Boiling Point 237-238 °C[2]
Density 1.013 g/mL at 25 °C[2]

Applications in Research and Drug Development

This compound serves as a crucial precursor in the development of various therapeutic agents. Its application spans several areas of drug discovery:

  • Pharmaceutical Synthesis: It is a versatile building block for creating a wide array of pharmaceutical agents.[1]

  • Peptide Synthesis: The molecule is frequently used in solid-phase peptide synthesis to introduce piperidine-containing moieties, which can enhance the stability and solubility of peptides.[1]

  • Agonist and Antagonist Development: It is a precursor in the preparation of various protein agonists and antagonists, including kinesin spindle protein inhibitors with potential anticancer activity and GPR119 agonists with antidiabetic potential.[5]

  • Bioconjugation: The primary amine allows for its use in bioconjugation, enabling the attachment of biomolecules to drugs to improve their targeting and efficacy.[1]

Experimental Protocol: Application in Solid-Phase Peptide Synthesis (SPPS)

This protocol details a representative workflow for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase synthesis. This process is fundamental in the development of peptide-based therapeutics.

Objective: To couple this compound to a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Methodology:

  • Resin Swelling: The Fmoc-protected amino acid-loaded resin is placed in the synthesis vessel and washed with DMF to swell the resin beads, allowing for efficient reagent diffusion.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF. This exposes the free amine for the subsequent coupling reaction.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Activation and Coupling:

    • In a separate vial, this compound (2-4 equivalents relative to the resin loading) is dissolved in DMF.

    • The coupling reagents, DIC (2-4 equivalents) and OxymaPure® (2-4 equivalents), are added to the solution of this compound.

    • The activation mixture is allowed to react for a few minutes before being added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours with gentle agitation.

  • Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, the Boc group on the incorporated piperidine moiety and other side-chain protecting groups are removed, and the peptide is cleaved from the resin, typically using a strong acid cocktail (e.g., trifluoroacetic acid-based).

Workflow and Pathway Diagrams

Diagram 1: Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Start Start: Fmoc-AA-Resin Swell Swell Resin (DMF) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling: This compound + DIC/Oxyma Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 End End: Peptide-Resin with incorporated linker Wash2->End

Caption: Workflow for incorporating this compound in SPPS.

Diagram 2: Logical Relationship in Drug Discovery

Drug_Discovery_Logic BuildingBlock This compound Synthesis Chemical Synthesis (e.g., SPPS, Solution Phase) BuildingBlock->Synthesis Precursor LeadCompound Lead Compound Library Synthesis->LeadCompound Screening Biological Screening (e.g., Enzyme Assays) LeadCompound->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Boc-4-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(aminomethyl)piperidine is a versatile bifunctional building block increasingly utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and novel functionalities into peptides. Its rigid piperidine (B6355638) core can act as a scaffold to induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. Furthermore, the piperidine nitrogen offers a site for further chemical modification, enabling the development of complex peptide architectures and peptidomimetics.

This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase synthesis strategies. The protocols outlined below are intended to serve as a comprehensive guide for researchers in peptide chemistry and drug discovery.

Core Applications

The incorporation of a 4-(aminomethyl)piperidine (B1205859) moiety into a peptide backbone can serve several strategic purposes in peptide design and drug development:

  • Conformational Constraint: The piperidine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.

  • Induction of β-Turns: The geometry of the 4-(aminomethyl)piperidine unit is well-suited to mimic the i+1 and i+2 positions of a β-turn, a common secondary structure motif involved in protein-protein interactions.[1][2]

  • Scaffold for Peptidomimetics: The piperidine nitrogen can be further functionalized post-synthesis to create more complex and drug-like molecules.

  • Development of GPCR Ligands: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands.[3][4][5] Incorporating this moiety into a peptide can be a strategy for developing novel peptide-based GPCR modulators.[6][7]

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.

Materials and Reagents
ReagentSupplierNotes
Rink Amide Resin (100-200 mesh)Standard Supplier0.5 - 1.0 mmol/g substitution
Fmoc-protected amino acidsStandard Supplier
This compoundSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)Standard SupplierCoupling agent
1-Hydroxybenzotriazole (HOBt)Standard SupplierCoupling additive
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)Standard SupplierCoupling agent
N,N-Diisopropylethylamine (DIPEA)Standard SupplierBase
PiperidineStandard SupplierFor Fmoc deprotection
N,N-Dimethylformamide (DMF)Standard SupplierPeptide synthesis grade
Dichloromethane (DCM)Standard Supplier
Trifluoroacetic acid (TFA)Standard SupplierFor cleavage
Triisopropylsilane (TIS)Standard SupplierScavenger
Dithiothreitol (DTT)Standard SupplierScavenger (for Trp-containing peptides)
Diethyl ether (cold)Standard SupplierFor peptide precipitation
Protocol 1: Resin Swelling and Fmoc Deprotection
  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • To remove the Fmoc protecting group from the resin, add a solution of 20% piperidine in DMF.

  • Agitate the resin for 3 minutes, then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.[8]

  • Drain the solution and wash the resin thoroughly with DMF (5 times).

Protocol 2: Coupling of Standard Fmoc-Amino Acids
  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive (yellow beads), recoupling may be necessary.

  • After complete coupling, drain the solution and wash the resin with DMF (3 times).

Protocol 3: Incorporation of this compound

This protocol assumes the this compound will be coupled to a carboxylic acid group on the resin-bound peptide.

  • Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 1.

  • In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

  • Add the activated solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. Due to the secondary amine nature of the piperidine nitrogen after potential Boc-deprotection side reactions, a chloranil (B122849) test might be a more reliable alternative for monitoring the presence of free primary amines.

  • After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 4: Final Cleavage and Deprotection
  • After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, add DTT (2.5% w/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

Quantitative Data Summary

While specific yields are highly sequence-dependent, the following table provides a general expectation for the synthesis and purification of a model decapeptide containing one this compound unit.

ParameterExpected ValueNotes
Crude Peptide Yield 60 - 80%Based on the initial resin loading.
Crude Peptide Purity 50 - 70%Determined by analytical RP-HPLC. Purity is highly dependent on the efficiency of each coupling step.
Purified Peptide Yield 20 - 40%After preparative RP-HPLC purification.
Final Purity >95%Determined by analytical RP-HPLC and confirmed by mass spectrometry.

Visualizing the Workflow and Logic

SPPS Workflow for Incorporating this compound

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection AA_Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/HOBt) Fmoc_Deprotection->AA_Coupling Repeat_Cycle Repeat Cycle (n-1) times AA_Coupling->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection for next amino acid Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Fmoc_Deprotection end of standard cycles Boc_Pip_Coupling Coupling of This compound Final_Fmoc_Deprotection->Boc_Pip_Coupling Final_AA_Coupling Coupling of Final Amino Acid(s) Boc_Pip_Coupling->Final_AA_Coupling Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_AA_Coupling->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: General workflow for SPPS incorporating the piperidine building block.

Logic for Using this compound

Logic_Diagram Building_Block This compound Incorporate_SPPS Incorporate into Peptide via SPPS Building_Block->Incorporate_SPPS Constrained_Peptide Conformationally Constrained Peptide Incorporate_SPPS->Constrained_Peptide Beta_Turn Induce β-Turn Constrained_Peptide->Beta_Turn Improved_Binding Improved Receptor Binding Affinity Constrained_Peptide->Improved_Binding Increased_Stability Increased Proteolytic Stability Constrained_Peptide->Increased_Stability Biological_Activity Enhanced Biological Activity Improved_Binding->Biological_Activity Increased_Stability->Biological_Activity

Caption: Rationale for using the piperidine building block in peptide design.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a powerful tool for the rational design of peptidomimetics and conformationally constrained peptides. The protocols outlined in this document offer a starting point for the successful incorporation of this building block. Researchers are encouraged to optimize coupling times and monitor reactions carefully to ensure high-purity final products. The resulting peptides with their unique structural features hold significant promise for applications in drug discovery and chemical biology.

References

Protocol for N-alkylation of 1-Boc-4-(aminomethyl)piperidine: Synthesis of Scaffolds for GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(aminomethyl)piperidine is a valuable bifunctional building block in medicinal chemistry, featuring a Boc-protected piperidine (B6355638) nitrogen and a primary aminomethyl group. The N-alkylation of the aminomethyl moiety provides a straightforward strategy for introducing molecular diversity, leading to the synthesis of novel compounds with potential therapeutic applications. This protocol details two primary methods for the N-alkylation of this compound: reductive amination with aldehydes and direct alkylation with alkyl halides. The resulting N-substituted piperidine derivatives are key scaffolds in the development of ligands for G-protein coupled receptors (GPCRs), such as dopamine (B1211576) D2 and sigma-1 (σ1) receptors, which are implicated in a variety of neurological and psychiatric disorders.[1][2][3]

Applications in Drug Discovery

The N-substituted this compound scaffold is a privileged motif in the design of central nervous system (CNS) active agents. The piperidine ring provides a three-dimensional structure that can effectively orient substituents to interact with receptor binding pockets.

  • Dopamine D2 Receptor Ligands: The dopamine D2 receptor is a primary target for antipsychotic and anti-Parkinson's disease medications. N-alkylation of this compound with various aromatic and heteroaromatic moieties has been a successful strategy in generating potent and selective D2 receptor ligands.[4][5]

  • Sigma-1 (σ1) Receptor Ligands: The σ1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuronal signaling. Modulators of the σ1 receptor are being investigated for their potential in treating neurodegenerative diseases, pain, and addiction. The N-alkylated this compound core is a common feature in many potent σ1 receptor ligands.[1][3][6]

Experimental Protocols

Two robust and versatile methods for the N-alkylation of this compound are presented below.

Protocol 1: Reductive Amination with Aldehydes

This one-pot procedure involves the in-situ formation of an imine between this compound and an aldehyde, followed by reduction with sodium triacetoxyborohydride (B8407120). This method is particularly advantageous due to the mildness and selectivity of the reducing agent.

Experimental Workflow: Reductive Amination

cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification A Dissolve this compound and aldehyde in anhydrous DCM B Stir at room temperature for 1-2 hours A->B C Add Sodium Triacetoxyborohydride portion-wise B->C D Stir at room temperature for 12-24 hours C->D E Quench with sat. NaHCO3 (aq) D->E F Extract with DCM E->F G Dry, concentrate, and purify by column chromatography F->G

Caption: Workflow for Reductive Amination.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM, add the aldehyde (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Quantitative Data for Reductive Amination:

AldehydeProductTime (h)Temp (°C)Yield (%)
BenzaldehydeN-Benzyl-1-Boc-4-(aminomethyl)piperidine12RT85-95
4-FluorobenzaldehydeN-(4-Fluorobenzyl)-1-Boc-4-(aminomethyl)piperidine16RT80-90
4-MethoxybenzaldehydeN-(4-Methoxybenzyl)-1-Boc-4-(aminomethyl)piperidine18RT82-92
2-NaphthaldehydeN-(2-Naphthylmethyl)-1-Boc-4-(aminomethyl)piperidine24RT75-85

Note: Yields are approximate and may vary depending on the specific reaction conditions and purification.

Protocol 2: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. This is a classical and effective method for the formation of C-N bonds.

Experimental Workflow: Direct N-Alkylation

cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification A Combine this compound and base in anhydrous DMF B Add alkyl halide A->B C Stir at specified temperature for 4-24 hours B->C D Pour into water C->D E Extract with ethyl acetate D->E F Dry, concentrate, and purify by column chromatography E->F Dopamine Dopamine / D2 Agonist D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., altered gene expression, inhibition of neuronal firing) PKA->CellularResponse phosphorylates targets Ligand Sigma-1 Ligand Sigma1R Sigma-1 Receptor (at ER-Mitochondria interface) Ligand->Sigma1R binds BiP BiP Chaperone Sigma1R->BiP dissociates from IP3R IP3 Receptor Sigma1R->IP3R modulates Ca2 Ca2+ Signaling IP3R->Ca2 regulates CellularResponse Cellular Response (e.g., modulation of ion channels, neuroprotection, cell survival) Ca2->CellularResponse

References

Application Notes and Protocols for the Synthesis and Evaluation of GPR119 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of GPR119 receptor agonists, potent therapeutic targets for type 2 diabetes and related metabolic disorders. This document outlines detailed protocols for the chemical synthesis of a representative pyrimidine-based agonist, along with methodologies for key in vitro and in vivo biological assays to characterize their activity.

Introduction to GPR119

The G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1] As a Gs-coupled receptor, its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3][4] This signaling cascade has a dual beneficial effect on glucose homeostasis: it directly potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut, which in turn also enhances insulin secretion.[2][3][4]

Data Presentation: In Vitro Potency of GPR119 Agonists

The following table summarizes the in vitro potency (EC50) of a selection of synthetic GPR119 agonists from different chemical classes. The data is primarily derived from cAMP accumulation assays in HEK293 cells expressing the human GPR119 receptor.

Compound Name/IDChemical ClassEC50 (nM) for human GPR119Reference
AR231453Pyrimidine4.7 - 9[5][6]
APD597 (JNJ-38431055)Pyrimidine46[1]
APD668Pyrimidine2.7[3]
GSK1292263PyridinepEC50 = 6.9 (approx. 126 nM)[1]
MBX-2982Pyrimidine-
PSN632408Pyrimidine7900[1]
Compound 15aPyrimido[5,4-d]pyrimidine (B1612823)2.2[7]
Compound 21ePyrimido[5,4-d]pyrimidine8.1[7]
Compound 16bFused-pyrimidine-[8]
Compound 21b1,4-Disubstituted Cyclohexene3.8[3]
ZSY-04Novel Structure2758[9]
ZSY-06Novel Structure3046[9]
ZSY-13Novel Structure778[9]

Experimental Protocols

Protocol 1: Synthesis of a Representative Pyrimidine-Based GPR119 Agonist

This protocol describes a potential synthetic route for a pyrimidine-based GPR119 agonist, adapted from literature procedures for similar structures.

1. Synthesis of Ethyl 1-isobutyl-3-methyl-6-(2-(naphthalene-1-yl)acetamido)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 11 in cited literature): [10]

  • Step 1.1: To a solution of ethyl 6-amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1 equivalent) in tetrahydrofuran (B95107) (THF), cool the mixture to -78°C under a nitrogen atmosphere.

  • Step 1.2: Add a 1 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.15 equivalents) dropwise.

  • Step 1.3: Stir the reaction mixture at -78°C for 10 minutes, then at 0°C for 30 minutes, and then re-cool to -78°C.

  • Step 1.4: Add 2-(naphthalen-1-yl)acetyl chloride (1.3 equivalents) in one portion.

  • Step 1.5: Allow the reaction to warm slowly to room temperature and stir overnight.

  • Step 1.6: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate.

  • Step 1.7: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 1.8: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired product.

2. Synthesis of 1-isobutyl-3-methyl-7-(naphthalen-1-ylmethyl)pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione (Compound 12 in cited literature): [10]

  • Step 2.1: Suspend the product from Step 1 (1 equivalent) in n-butanol under a nitrogen atmosphere.

  • Step 2.2: Add hydrazine (B178648) hydrate (B1144303) (1.5 equivalents) and reflux the mixture for 30 minutes.

  • Step 2.3: Concentrate the reaction mixture to obtain the crude 6-amino intermediate.

  • Step 2.4: Dissolve the crude intermediate in acetic acid and treat with sodium nitrite (B80452) (8 equivalents).

  • Step 2.5: Stir the reaction at room temperature, then heat as necessary to drive the reaction to completion.

  • Step 2.6: After cooling, the product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or chromatography.

3. Synthesis of 8-isobutyl-6-methyl-2-(naphthalen-1-ylmethyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl trifluoromethanesulfonate (B1224126) (Compound 14 in cited literature): [10]

  • Step 3.1: Dissolve the product from Step 2 (1 equivalent) in dichloromethane (B109758) (DCM) and cool to 0°C.

  • Step 3.2: Add triethylamine (B128534) (3 equivalents) followed by trifluoromethanesulfonic anhydride (B1165640) (1.8 equivalents).

  • Step 3.3: Stir the reaction at 0°C for 30 minutes.

  • Step 3.4: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with DCM.

  • Step 3.5: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Step 3.6: Purify the crude product by flash column chromatography on silica gel to afford the triflate product.

This triflate can then be used in subsequent nucleophilic substitution reactions to introduce various amine functionalities, a common feature in many potent GPR119 agonists.

Protocol 2: In Vitro cAMP Accumulation Assay (HTRF)

This protocol measures the ability of a test compound to stimulate cAMP production in cells expressing GPR119.

  • Materials:

    • HEK293 cells stably expressing human GPR119.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Test compounds and a reference agonist (e.g., AR231453).

    • cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer).

    • 384-well white microplates.

  • Procedure:

    • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.

    • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

    • Incubation: Incubate the plate for 30 minutes at room temperature.

    • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

    • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

    • Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • Plot the ratio against the logarithm of the compound concentration.

    • Determine the EC50 value using a sigmoidal dose-response curve fit.

Protocol 3: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose.

  • Materials:

    • MIN6 or other insulin-secreting cell line.

    • Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.

    • Glucose solutions (low: 2.8 mM; high: 16.7 mM).

    • Test compounds.

    • Insulin ELISA kit.

    • 96-well plates.

  • Procedure:

    • Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.

    • Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.

    • Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.

    • Incubation: Incubate the plate for 1-2 hours at 37°C.

    • Supernatant Collection: Collect the supernatant from each well.

    • Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.

  • Data Analysis:

    • Plot the insulin concentration against the compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.

Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol evaluates the effect of a GPR119 agonist on glucose disposal in mice.

  • Materials:

    • C57BL/6 mice (or other appropriate strain).

    • Test compound formulated for oral gavage.

    • Glucose solution (e.g., 2 g/kg body weight).

    • Glucometer and test strips.

  • Procedure:

    • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

    • Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

    • Compound Administration: Administer the test compound or vehicle via oral gavage.

    • Glucose Challenge: After a set time (e.g., 30-60 minutes), administer the glucose solution via oral gavage.

    • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Plot the blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.

Visualizations

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Gs->AC activates PKA PKA cAMP->PKA activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles promotes exocytosis of Secretion Insulin/GLP-1 Secretion Vesicles->Secretion Agonist GPR119 Agonist Agonist->GPR119 binds ATP ATP

Caption: GPR119 signaling pathway upon agonist binding.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of GPR119 Agonist Purification Purification & Characterization (NMR, MS) Synthesis->Purification cAMP_Assay cAMP Accumulation Assay (HTRF) Purification->cAMP_Assay Test Compound GSIS_Assay Glucose-Stimulated Insulin Secretion (GSIS) cAMP_Assay->GSIS_Assay Potent compounds OGTT Oral Glucose Tolerance Test (OGTT) GSIS_Assay->OGTT Lead candidates

Caption: Experimental workflow for GPR119 agonist discovery.

References

Deprotection of Boc group from 1-Boc-4-(aminomethyl)piperidine protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(aminomethyl)piperidine is a versatile bifunctional building block commonly employed in the synthesis of pharmaceutical compounds and other complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen allows for selective functionalization of the primary amine. Subsequent removal of the Boc group is a critical step to enable further synthetic transformations at the piperidine nitrogen. This application note provides detailed protocols for the acidic deprotection of this compound using two common reagents: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-Dioxane (B91453).

Deprotection Strategies

The removal of the Boc protecting group is an acid-catalyzed process. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by cleavage of the tert-butyl group as a stable carbocation. This intermediate then undergoes decarboxylation to yield the free amine. The choice of the acidic reagent and reaction conditions can influence the reaction efficiency and the nature of the final product salt.

Trifluoroacetic Acid (TFA): A strong acid commonly used for Boc deprotection. It is highly effective and reactions are often rapid. The product is isolated as a trifluoroacetate (B77799) salt.

Hydrogen Chloride (HCl) in Dioxane: A milder alternative to TFA, which can be beneficial if other acid-sensitive functional groups are present in the molecule. The product is obtained as a hydrochloride salt, which is often a crystalline solid and easy to handle.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the deprotection of Boc-protected amines using TFA and HCl. While specific data for this compound is not extensively published, the provided data for structurally related compounds offers a valuable comparison.

Reagent/SolventSubstrateTime (h)TemperatureYield (%)Salt FormReference
25% TFA in DCMN-Boc protected amine2Room Temp.~60%TFA[1]
TFA in DCMtert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate4Room Temp.Not SpecifiedTFA[2]
4M HCl in DioxaneN-Boc protected amine2Room Temp.91%HCl[3]
4M HCl in DioxaneN-Boc protected amine16Room Temp.100%HCl[3]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the removal of the Boc group using a solution of TFA in DCM.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • To isolate the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected 4-(aminomethyl)piperidine (B1205859).

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol details the removal of the Boc group using a commercially available solution of HCl in dioxane.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stirrer.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (4-5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. A precipitate of the hydrochloride salt may form during the reaction.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with diethyl ether to remove any residual dioxane and impurities.

  • Dry the product under vacuum to yield 4-(aminomethyl)piperidine as its dihydrochloride (B599025) salt.

Visualizations

Deprotection_Workflow cluster_tfa TFA Deprotection cluster_hcl HCl Deprotection TFA_Start This compound in DCM TFA_Reagent Add TFA (0°C to RT) TFA_Start->TFA_Reagent TFA_Reaction Stir (1-4h) TFA_Reagent->TFA_Reaction TFA_Workup Work-up: - Evaporation - Neutralization (NaHCO3) - Extraction - Drying TFA_Reaction->TFA_Workup TFA_Product 4-(aminomethyl)piperidine TFA_Workup->TFA_Product HCl_Start This compound in Dioxane HCl_Reagent Add 4M HCl in Dioxane (RT) HCl_Start->HCl_Reagent HCl_Reaction Stir (2-16h) HCl_Reagent->HCl_Reaction HCl_Workup Work-up: - Precipitation with Ether - Filtration - Washing - Drying HCl_Reaction->HCl_Workup HCl_Product 4-(aminomethyl)piperidine .2HCl HCl_Workup->HCl_Product Reaction_Scheme Start This compound Intermediate [Protonated Intermediate] Start->Intermediate H+ (TFA or HCl) Product 4-(aminomethyl)piperidine Intermediate->Product Byproducts + isobutylene (B52900) + CO2 Intermediate->Byproducts

References

Application Notes and Protocols: The Use of 1-Boc-4-(aminomethyl)piperidine in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Boc-4-(aminomethyl)piperidine as a versatile building block in modern bioconjugation strategies. Its unique structural features, combining a protected primary amine and a piperidine (B6355638) scaffold, offer distinct advantages in the construction of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound in Bioconjugation

This compound is a bifunctional molecule widely employed in medicinal chemistry and bioconjugation. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the primary amine, allowing for sequential and controlled conjugation reactions. The piperidine ring introduces a degree of rigidity and hydrophilicity to linker constructs, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of the final bioconjugate.[1][2]

Key Properties and Applications:

  • Building Block for Linkers: It serves as a fundamental component in the synthesis of linkers for ADCs and PROTACs.[2][3]

  • Controlled Reactivity: The Boc-protected amine allows for selective reaction at other sites of a molecule before deprotection and subsequent conjugation.

  • Enhanced Stability and Solubility: The piperidine moiety can improve the metabolic stability and solubility of the resulting bioconjugate.[1]

  • Conformational Rigidity: Incorporation of the piperidine ring into a linker can reduce excessive flexibility, which can be crucial for establishing a stable and productive ternary complex in PROTACs.[1][3][4]

Application 1: Synthesis of PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound is an excellent starting material for constructing the linker component of a PROTAC.

Signaling Pathway: PI3K/AKT/mTOR

A key signaling pathway often implicated in cancer is the PI3K/AKT/mTOR pathway. PROTACs can be designed to target and degrade key protein kinases within this pathway, such as PI3K and mTOR, offering a powerful therapeutic strategy.[4] The following diagram illustrates a simplified representation of this pathway and the mechanism of action of a hypothetical PROTAC.

PROTAC_PI3K_mTOR_Pathway PROTAC-Mediated Degradation in the PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation TernaryComplex Ternary Complex (PI3K-PROTAC-E3) PI3K->TernaryComplex PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth and Proliferation S6K->CellGrowth fourEBP1->CellGrowth PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->PI3K Binds Warhead E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds E3 Ligand E3Ligase->TernaryComplex Ub Ubiquitin Ub->TernaryComplex Ub_PI3K Polyubiquitinated PI3K TernaryComplex->Ub_PI3K Ubiquitination Proteasome Proteasome Ub_PI3K->Proteasome Degradation PI3K Degradation Proteasome->Degradation

Caption: PROTAC action in the PI3K/AKT/mTOR pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process. The following workflow outlines the general steps for synthesizing a PROTAC using this compound as a linker component.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis start Start step1 Step 1: Synthesis of Linker Intermediate start->step1 substep1a Couple this compound to an activated carboxylic acid step1->substep1a step2 Step 2: Boc Deprotection substep1a->step2 substep2a Treat with acid (e.g., TFA) to expose the primary amine step2->substep2a step3 Step 3: Conjugation to Warhead or E3 Ligase Ligand substep2a->step3 substep3a Couple the deprotected linker to the second ligand step3->substep3a step4 Step 4: Final PROTAC Assembly substep3a->step4 substep4a Couple the linker-ligand conjugate to the remaining ligand step4->substep4a step5 Step 5: Purification substep4a->step5 substep5a Purify the final PROTAC (e.g., HPLC) step5->substep5a end End substep5a->end

Caption: A generalized workflow for PROTAC synthesis.

Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free primary amine, which is then ready for subsequent conjugation reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in DCM (10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product, 4-(aminomethyl)piperidine (B1205859).

Quantitative Data (Illustrative):

ParameterValue
Starting Material1.0 g (4.66 mmol)
TFA4.3 mL (56.0 mmol)
Reaction Time1.5 hours
Yield>95% (crude)
Protocol 2: Amide Bond Formation with a Carboxylic Acid-Containing Payload

This protocol outlines the coupling of the deprotected 4-(aminomethyl)piperidine to a payload molecule containing a carboxylic acid, a common step in ADC and PROTAC synthesis.

Materials:

  • 4-(aminomethyl)piperidine (from Protocol 1)

  • Carboxylic acid-containing payload

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve 4-(aminomethyl)piperidine (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the solution of 4-(aminomethyl)piperidine to the activated payload solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Quantitative Data (Illustrative):

ParameterValue
Payload (200 Da)200 mg (1.0 mmol)
4-(aminomethyl)piperidine137 mg (1.2 mmol)
HATU418 mg (1.1 mmol)
DIPEA348 µL (2.0 mmol)
Reaction Time8 hours
Purified Yield75-85%

Application 2: Use in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be incorporated into the linker that connects the antibody to the cytotoxic payload. After deprotection, the primary amine can be used to attach the linker to the payload, while another functional group on the piperidine ring or an extension of the linker can be used for conjugation to the antibody.

Logical Relationship of ADC Components

The following diagram illustrates the relationship between the core components of an ADC.

ADC_Components Components of an Antibody-Drug Conjugate Antibody Monoclonal Antibody (Targeting Moiety) Linker Linker (e.g., containing piperidine) Antibody->Linker Conjugation ADC Antibody-Drug Conjugate Antibody->ADC Payload Cytotoxic Payload (Drug) Linker->Payload Attachment Linker->ADC Payload->ADC

Caption: Relationship of ADC components.

Characterization of Bioconjugates

The characterization of the final bioconjugate is crucial to ensure its identity, purity, and desired properties.

Analytical Techniques:

TechniquePurpose
LC-MS (Liquid Chromatography-Mass Spectrometry) To confirm the molecular weight of the final conjugate and to assess purity. In the context of ADCs, it can be used to determine the Drug-to-Antibody Ratio (DAR).[5]
NMR (Nuclear Magnetic Resonance) Spectroscopy To confirm the structure of the linker-payload conjugate before attachment to the biomolecule.
HPLC (High-Performance Liquid Chromatography) To assess the purity of the final bioconjugate and for purification.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) For protein-containing conjugates, to visualize the increase in molecular weight upon conjugation.

Disclaimer: The provided protocols and quantitative data are illustrative and may require optimization for specific applications and substrates. It is recommended to perform small-scale pilot reactions to determine the optimal conditions. All work should be conducted in a properly equipped laboratory facility by trained personnel.

References

Synthesis of Potent Pim-1 Kinase Inhibitors Utilizing a 1-Boc-4-(aminomethyl)piperidine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Pim-1 kinase inhibitors, employing 1-Boc-4-(aminomethyl)piperidine as a key building block. The protocols are based on established synthetic methodologies for generating potent and selective inhibitors of Pim-1, a serine/threonine kinase implicated in various forms of cancer.

Introduction to Pim-1 Kinase and its Inhibition

Pim-1 kinase is a crucial proto-oncogene that plays a significant role in cell cycle progression, proliferation, and the inhibition of apoptosis.[1][2] Its overexpression is frequently observed in various hematological malignancies and solid tumors, including prostate and certain types of leukemia and lymphoma.[1][2] Consequently, Pim-1 has emerged as a promising therapeutic target for the development of novel anticancer agents. The inhibitors discussed herein are designed to interact with the ATP-binding site of the Pim-1 kinase, thereby preventing its catalytic activity and downstream signaling.

The Role of this compound in Synthesis

This compound is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry. The Boc-protected piperidine (B6355638) nitrogen allows for controlled reactions, while the primary aminomethyl group provides a reactive handle for coupling with various heterocyclic cores common in kinase inhibitors. Its piperidine ring system can also contribute to favorable pharmacokinetic properties of the final compound.

Pim-1 Signaling Pathway

Pim-1 kinase is a downstream effector in multiple signaling pathways that regulate cell survival and proliferation. A simplified representation of the Pim-1 signaling cascade is depicted below.

Pim1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P Pim1 Pim-1 STAT->Pim1 Transcription Substrates Downstream Substrates (e.g., Bad, p21, c-Myc) Pim1->Substrates P CellSurvival Cell Survival & Proliferation Substrates->CellSurvival Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Pim-1 Inhibitor Inhibitor->Pim1

Caption: Simplified Pim-1 signaling pathway.

Experimental Section: Synthesis of a Diaminopyrimidine-based Pim-1 Inhibitor

This section details a representative synthetic route for a diaminopyrimidine-based Pim-1 inhibitor, adapted from general procedures for the synthesis of similar compounds.

Overall Synthetic Workflow

The synthesis involves a two-step process: nucleophilic aromatic substitution of a dichloropyrimidine with this compound, followed by a subsequent substitution with another amine and final deprotection.

Synthesis_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Reagent1 2,4-Dichloro-5-cyanopyrimidine (B1355425) Reagent1->Step1 Intermediate Boc-protected Intermediate Step1->Intermediate Step2 Second SNAr Reaction Intermediate->Step2 Reagent2 Aromatic Amine (e.g., Aniline derivative) Reagent2->Step2 ProtectedProduct Protected Pim-1 Inhibitor Step2->ProtectedProduct Step3 Boc Deprotection (e.g., TFA or HCl) ProtectedProduct->Step3 FinalProduct Final Pim-1 Inhibitor Step3->FinalProduct

Caption: General synthetic workflow.

Step 1: Synthesis of tert-butyl 4-(((2-chloro-5-cyanopyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

Protocol:

  • To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add this compound (1.1 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired intermediate.

Step 2: Synthesis of the Final Pim-1 Inhibitor

Protocol:

  • Dissolve the intermediate from Step 1 (1.0 eq) and a desired aromatic amine (e.g., a substituted aniline, 1.2 eq) in a suitable solvent like 1,4-dioxane (B91453) or n-butanol.

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • For challenging couplings, a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., X-Phos) may be required (Buchwald-Hartwig amination).

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 12-48 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in a suitable solvent for purification, often requiring column chromatography on silica gel to yield the Boc-protected final product.

  • For the final deprotection step, dissolve the Boc-protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a solution of hydrochloric acid (HCl) in 1,4-dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The final product can be isolated as a salt or neutralized with a base and purified by preparative HPLC or crystallization.

Data Presentation: Inhibitory Activity of Representative Compounds

The following table summarizes the Pim-1 inhibitory activity of representative compounds synthesized through similar methodologies.

Compound IDScaffoldR-GroupPim-1 IC₅₀ (nM)Reference
1 Pyridothienopyrimidinone2-chlorophenyl1180[1]
2 Pyridothienopyrimidinone2-hydroxyphenyl4620[1]
3 Thiazolidinedione3-trifluoromethylbenzylidene13[3]

Key Experimental Considerations

  • Solvent and Base Selection: The choice of solvent and base is critical for the efficiency of the nucleophilic aromatic substitution reactions. Aprotic polar solvents like DMF and non-nucleophilic bases like DIPEA are often preferred for the initial coupling.

  • Purification: Purification by column chromatography is typically necessary after each synthetic step to ensure the purity of the intermediates and the final product.

  • Deprotection: The final Boc deprotection step should be performed under anhydrous conditions to prevent side reactions. The choice between TFA and HCl can depend on the stability of the final compound and the desired salt form.

  • Analytical Characterization: The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The use of this compound as a starting material provides a versatile and efficient route for the synthesis of a variety of Pim-1 kinase inhibitors. The protocols outlined in this document serve as a general guideline for researchers in the field of drug discovery and development. Optimization of reaction conditions may be necessary for specific target molecules. The potent inhibitory activities of compounds derived from this scaffold highlight its importance in the ongoing efforts to develop novel cancer therapeutics targeting the Pim-1 kinase.

References

Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Acylation of 1-Boc-4-(aminomethyl)piperidine

Introduction

This compound is a versatile building block in medicinal chemistry and organic synthesis. The presence of a primary amine allows for a variety of derivatizations, most notably acylation, to introduce diverse functional groups and build molecular complexity. This document provides detailed protocols for the acylation of this compound using common acylating agents: acyl chlorides, acid anhydrides, and carboxylic acids with coupling agents.

Chemical Structure

  • IUPAC Name: tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

  • CAS Number: 144222-22-0

  • Molecular Formula: C₁₁H₂₂N₂O₂

  • Molecular Weight: 214.30 g/mol

Reaction Fundamentals

The acylation of the primary amine on this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride, or a carboxylate from an anhydride) to form a stable amide bond. When using a carboxylic acid, a coupling agent is required to activate the carboxylic acid, making it more susceptible to nucleophilic attack.

Experimental Protocols

Protocol 1: Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol describes the reaction of this compound with an acyl chloride in the presence of a tertiary amine base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (B128534) (NEt₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Acylation using an Acid Anhydride (B1165640) (e.g., Acetic Anhydride)

This method provides an alternative to acyl chlorides and can often be performed under neat conditions or in an appropriate solvent.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (B92270) (optional, as catalyst and base)

  • Dichloromethane (DCM) or neat

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine or DCM. Alternatively, the reaction can be run neat.

  • Add acetic anhydride (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 2-6 hours. The reaction can be gently heated to 50-60 °C to increase the rate.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to quench the excess anhydride and dilute with an organic solvent like ethyl acetate (B1210297).

  • Carefully add saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the product.

Protocol 3: Amide Coupling with a Carboxylic Acid using EDC/HOBt

This protocol is widely used for forming amide bonds, especially when the acylating agent is a carboxylic acid.[2][3]

Materials:

  • This compound

  • Carboxylic acid (e.g., 4-methoxybenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC (1.2 eq) to the cooled solution.[2]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the acylation of this compound. Yields are representative and may vary depending on the specific substrate and reaction scale.

Acylating AgentBaseCoupling AgentSolventTemp. (°C)Time (h)Typical Yield (%)
Acyl ChlorideTriethylamine-DCM0 to RT2-485-95
Acid AnhydridePyridine-DCM/NeatRT to 602-690-98
Carboxylic AcidDIPEAEDC/HOBtDMF/DCM0 to RT12-1880-90

Mandatory Visualizations

Experimental Workflow Diagram

Acylation_Workflow General Workflow for Acylation of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Base (if applicable) in Solvent cool Cool to 0 °C (for Acyl Chloride/EDC methods) start->cool add_reagent Add Acylating Agent (Acyl Chloride, Anhydride, or Carboxylic Acid + Coupling Agent) cool->add_reagent react Stir at appropriate temperature (RT or heated) add_reagent->react Initiate Reaction monitor Monitor reaction by TLC react->monitor quench Quench Reaction (e.g., with water) monitor->quench Reaction Complete extract Liquid-Liquid Extraction (wash with aq. solutions) quench->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify

Caption: General workflow for the acylation reaction.

Signaling Pathway Logic Diagram

The following diagram illustrates the logical relationship in the decision-making process for choosing an acylation method.

Acylation_Decision_Tree Decision Tree for Acylation Method start Start: Need to acylate This compound reagent_type What is the nature of the acylating agent? start->reagent_type acyl_chloride Use Acyl Chloride Protocol reagent_type->acyl_chloride Acyl Halide acid_anhydride Use Acid Anhydride Protocol reagent_type->acid_anhydride Acid Anhydride carboxylic_acid Use Carboxylic Acid Coupling Protocol (EDC/HOBt) reagent_type->carboxylic_acid Carboxylic Acid end End acyl_chloride->end Product: N-Acyl Derivative acid_anhydride->end Product: N-Acyl Derivative carboxylic_acid->end Product: N-Acyl Derivative

References

The Versatile Building Block: 1-Boc-4-(aminomethyl)piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Boc-4-(aminomethyl)piperidine is a highly versatile bifunctional molecule that has emerged as a crucial building block in medicinal chemistry and drug discovery. Its unique structure, featuring a piperidine (B6355638) ring substituted with a Boc-protected primary amine at the 4-position, offers a valuable scaffold for the synthesis of a diverse array of biologically active compounds. The piperidine moiety provides a three-dimensional framework that can effectively orient substituents to interact with biological targets, while the protected aminomethyl group serves as a key handle for introducing various functionalities through well-established chemical transformations.[1][2] This combination of features makes it an ideal starting material for the development of novel therapeutics targeting a range of diseases, including cancer, diabetes, and inflammatory disorders.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key drug classes, including Poly(ADP-ribose) polymerase (PARP) inhibitors, Protein Kinase B (Akt) inhibitors, and Bruton's tyrosine kinase (BTK) inhibitors.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition has become a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4] Several approved PARP inhibitors incorporate a piperidine or piperazine (B1678402) moiety, highlighting the importance of this scaffold in achieving high-affinity binding to the enzyme's active site. This compound serves as a key precursor for introducing the piperidine pharmacophore.

Quantitative Data: Potency of Piperidine-Containing PARP Inhibitors
Compound Class/ExampleTargetIC50 (nM)Reference
Olaparib Analogue 5lPARP-116.10 ± 1.25[5]
RucaparibPARP-1/2Sub-micromolar[6]
OlaparibPARP-1/2Sub-micromolar[6]
Benzimidazole Carboxamide DerivativesPARP-1Potent Inhibition[7]
Experimental Protocol: Synthesis of a PARP Inhibitor Pharmacophore

This protocol outlines a representative synthesis of a key intermediate for a PARP inhibitor, demonstrating the utility of this compound.

Step 1: Amide Coupling of this compound with a Carboxylic Acid

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable carboxylic acid (e.g., a substituted benzoic acid, 1.1 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Coupling Agent Addition: Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired amide. A typical yield for this type of reaction is in the range of 70-90%.

Step 2: Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected amide from Step 1 in a suitable solvent such as DCM or 1,4-dioxane.

  • Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Reaction Conditions: Stir the reaction at room temperature for 1-4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can often be used in the next step without further purification.

This deprotected piperidine derivative is now ready for further elaboration into a final PARP inhibitor molecule.

Signaling Pathway: PARP in DNA Damage Repair

PARP_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits Akt_Inhibitor_Synthesis_Workflow start This compound step1 Amide Coupling (Carboxylic Acid, Coupling Agent) start->step1 intermediate1 N-Acyl-1-Boc-4-(aminomethyl)piperidine step1->intermediate1 step2 Boc Deprotection (TFA or HCl) intermediate1->step2 intermediate2 N-Acyl-4-(aminomethyl)piperidine step2->intermediate2 step3 Nucleophilic Aromatic Substitution (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) intermediate2->step3 final_product Akt Inhibitor Core Structure step3->final_product PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Effectors (e.g., GSK3β, 4E-BP1, S6K) mTORC1->Downstream phosphorylates Cell_Effects Cell Growth, Proliferation, Survival Downstream->Cell_Effects Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->Akt inhibits BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Therapeutic Intervention Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR binds LYN_SYK LYN/SYK BCR->LYN_SYK activates PI3K PI3K LYN_SYK->PI3K activates BTK BTK PI3K->BTK recruits & activates PLCG2 PLCγ2 BTK->PLCG2 activates DAG_IP3 DAG & IP3 PLCG2->DAG_IP3 generates PKC_Ca PKCβ & Ca2+ DAG_IP3->PKC_Ca activate NF_kB NF-κB PKC_Ca->NF_kB activates Cell_Response B-Cell Proliferation, Survival, Differentiation NF_kB->Cell_Response BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK inhibits

References

Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine (B6355638) ring is a fundamental saturated heterocycle present in a vast array of natural alkaloids and synthetic pharmaceutical compounds. Its structural ubiquity makes it a key pharmacophore in drugs targeting various conditions, including allergies, psychosis, and pain. Consequently, robust and reliable analytical methods for the quantification and purity assessment of piperidine-containing compounds are crucial in drug discovery, development, and quality control.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted, cost-effective, and powerful technique for this purpose. This application note provides detailed protocols for the analysis of two distinct classes of piperidine-containing compounds: those with a native chromophore allowing for direct detection, and those lacking a chromophore, which require a pre-column derivatization step to render them UV-active.

Principle of Analysis

Reversed-phase HPLC (RP-HPLC) is the most common separation mode. Analytes are separated based on their hydrophobic interactions with a non-polar stationary phase (typically C18). A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier than less polar ones. A UV-Vis detector measures the absorbance of the eluate at a specific wavelength as it passes through a flow cell. The absorbance is proportional to the concentration of the analyte, allowing for accurate quantification. For compounds without a UV-absorbing moiety, a chemical derivatization step is employed to attach a chromophore to the analyte molecule prior to HPLC analysis.

Logical Approach to Method Development

The primary consideration for analyzing a piperidine-containing compound is its inherent ability to absorb UV radiation. The following diagram illustrates the decision-making process for method development.

MethodDevelopment Start Start: New Piperidine Analyte CheckUV Does the analyte possess a strong UV chromophore? Start->CheckUV Direct Proceed with Direct HPLC-UV Analysis CheckUV->Direct Yes Derivatize Derivatization Required CheckUV->Derivatize No End Report Results Direct->End AnalyzeDerivative HPLC-UV Analysis of Derivative Derivatize->AnalyzeDerivative AnalyzeDerivative->End

Caption: Method development decision tree for HPLC-UV analysis.

Application Example 1: Direct Analysis of Piperine (B192125)

Piperine, the primary alkaloid in black pepper, contains an extended conjugated system, making it strongly UV-active and ideal for direct HPLC-UV analysis.

Quantitative Data Summary

The following tables summarize validated chromatographic conditions and performance metrics for piperine analysis.

Table 1: Chromatographic Conditions for Piperine Analysis

ParameterMethod AMethod B
HPLC Column Gemini® C18 (150 x 4.6 mm, 5 µm)[1]Luna C18[2]
Mobile Phase Methanol (B129727):Water (70:30, v/v)[1]Acetonitrile:0.01% Ortho Phosphoric Acid (60:40, v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]
Detection Wavelength 343 nm[1]340 nm[2]
Injection Volume 20 µL[3]Not Specified
Column Temperature Ambient[1]Not Specified
Run Time 10 min[3]Not Specified

Table 2: Method Validation Parameters for Piperine

ParameterValueReference
Linearity Range 5 - 50 µg/mL[1]
Correlation Coefficient (r) 0.9999[1]
Accuracy (% Recovery) 101.3%[1]
Precision (Repeatability, %RSD) 0.38%[1]
Precision (Intermediate, %RSD) 1.11%[1]
Limit of Detection (LOD) 0.015 µg/mL[2]
Limit of Quantification (LOQ) 0.044 µg/mL[2]
Experimental Protocol: Piperine in Nanoemulsions[1]
  • Reagents and Materials:

    • Methanol (HPLC Grade)

    • Ultrapure Water

    • Piperine Reference Standard

    • Piperine-loaded Nanoemulsion (Sample)

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of piperine reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This solution should be protected from light.

  • Calibration Standards Preparation (5 - 50 µg/mL):

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (Methanol:Water, 70:30, v/v).

  • Sample Preparation:

    • Dilute a 400 µL aliquot of the piperine nanoemulsion in a 20 mL volumetric flask with methanol[1].

    • Shake the flask at 1,100 rpm for 30 minutes to ensure complete extraction[1].

    • Calibrate the flask to the mark with methanol to achieve a theoretical final concentration of 20 µg/mL[1].

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system according to the conditions in Table 1, Method A.

    • Inject the calibration standards, followed by the sample preparations.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of piperine in the sample from the calibration curve.

Application Example 2: Analysis of Piperidine via Pre-Column Derivatization

Simple piperidine lacks a chromophore. A sensitive and accurate RP-HPLC method involves pre-column derivatization with 4-toluenesulfonyl chloride (tosyl chloride) to form a UV-active derivative.[4][5]

Quantitative Data Summary

Table 3: Chromatographic Conditions for Derivatized Piperidine [4][5]

ParameterCondition
Derivatizing Reagent 4-Toluene Sulfonyl Chloride
HPLC Column Inertsil C18 (250 x 4.6 mm)
Mobile Phase Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength Based on derivative's absorbance maximum (typically ~230 nm for tosyl derivatives)
Injection Volume Not Specified
Column Temperature 30°C

Table 4: Method Validation Parameters for Derivatized Piperidine [4][5]

ParameterValue
Linearity Range 0.44 - 53.33 µg/mL
Correlation Coefficient (R²) 0.9996
Accuracy (% Recovery) 101.82%
Precision (%RSD) 0.6%
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.44 µg/mL
Experimental Protocol: Piperidine in Bulk Drug
  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Ultrapure Water

    • Phosphoric Acid

    • 4-Toluene Sulfonyl Chloride

    • Piperidine Reference Standard

    • Sodium Bicarbonate or other suitable base

    • Bulk Drug Sample (e.g., Artane)[4][5]

  • Standard Stock Solution Preparation:

    • Prepare a stock solution of piperidine in a suitable solvent (e.g., dilute HCl or mobile phase).

  • Sample and Standard Derivatization:

    • Note: This is a generalized procedure. The exact stoichiometry, reaction time, and temperature should be optimized.

    • To an aliquot of the standard or sample solution in a vial, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).

    • Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction and neutralize the HCl byproduct.

    • Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

    • Cool the mixture to room temperature.

    • Quench the reaction by adding a small amount of a primary amine solution if necessary to consume excess tosyl chloride.

    • Dilute the final solution with the mobile phase to the desired concentration and transfer to an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system according to the conditions in Table 3.

    • Inject the derivatized standards and samples.

    • Quantify the piperidine derivative using a calibration curve constructed from the derivatized standards.

General Experimental Workflow

The diagram below outlines the comprehensive workflow for HPLC-UV analysis, incorporating both direct and derivatization-based methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh 1. Weighing Dissolve 2. Dissolution or Extraction Weigh->Dissolve Deriv 3. Derivatization (If Required) Dissolve->Deriv Filter 4. Filtration (0.45 µm) Deriv->Filter Inject 5. HPLC Injection Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. UV Detection Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification via Calibration Curve Integrate->Quantify Report 10. Final Report Quantify->Report

Caption: General workflow for HPLC-UV analysis of pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Acylation of 1-Boc-4-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the side reactions encountered during the acylation of 1-Boc-4-(aminomethyl)piperidine. This resource is intended for researchers, scientists, and drug development professionals to help navigate challenges in the synthesis of acylated piperidine (B6355638) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the acylation of this compound?

The primary side reaction of concern is diacylation , where the primary amine of this compound reacts with two molecules of the acylating agent. This is more likely to occur when using highly reactive acylating agents or an excess of the reagent. Another potential, though less common, side reaction is the cleavage of the Boc protecting group under acidic conditions, which could be generated as a byproduct of the acylation reaction, particularly when using acyl halides.

Q2: How can I minimize the formation of the diacylated byproduct?

To minimize diacylation, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of this compound to the acylating agent is a good starting point. Slow, dropwise addition of the acylating agent to the amine solution at a low temperature (e.g., 0 °C) can also help to control the reaction rate and favor mono-acylation. The choice of base can also influence the outcome; a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over less hindered bases such as triethylamine (B128534) (TEA).

Q3: What are the recommended reaction conditions for achieving high yields of the mono-acylated product?

Optimal conditions will vary depending on the specific acylating agent used. However, a general approach for achieving high selectivity for mono-acylation involves dissolving this compound and a non-nucleophilic base (e.g., DIPEA, 1.1-1.5 equivalents) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The solution is then cooled to 0 °C before the slow, dropwise addition of the acylating agent (1.0-1.1 equivalents). The reaction progress should be monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: How can I monitor the progress of the acylation reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane/methanol) should be chosen to achieve good separation between the starting material, the desired mono-acylated product, and any potential byproducts like the diacylated compound. Staining with ninhydrin (B49086) can be useful for visualizing the primary amine of the starting material, which will disappear as the reaction proceeds. For more detailed analysis, LC-MS can be used to identify and quantify the different species in the reaction mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired mono-acylated product Incomplete reaction.- Increase reaction time. - Allow the reaction to warm to room temperature after the initial addition at 0 °C. - Ensure the use of a sufficient amount of base to neutralize the acid generated.
Product loss during workup/purification.- Optimize the extraction and purification procedures. - Consider using a different purification method (e.g., crystallization instead of column chromatography if applicable).
Presence of a significant amount of diacylated byproduct Excess acylating agent.- Use a strict 1:1 or slightly less than stoichiometric amount of the acylating agent.
Reaction temperature is too high.- Maintain a low temperature (0 °C) during the addition of the acylating agent.
Rapid addition of acylating agent.- Add the acylating agent slowly and dropwise to the reaction mixture.
Inappropriate base.- Use a sterically hindered, non-nucleophilic base like DIPEA.
Presence of starting material even after prolonged reaction time Insufficient acylating agent.- Ensure accurate measurement of the acylating agent. A slight excess (e.g., 1.05 equivalents) may be necessary in some cases, but this should be balanced against the risk of diacylation.
Deactivation of the acylating agent.- Use fresh, high-quality acylating agent. Ensure anhydrous reaction conditions as moisture can hydrolyze the acylating agent.
Formation of an unexpected byproduct Cleavage of the Boc protecting group.- Avoid acidic conditions. Use a non-acidic workup procedure. If using an acyl halide, ensure a sufficient amount of base is present to scavenge the generated HCl.
Reaction with the piperidine nitrogen.- This is generally not observed as the Boc group effectively protects the piperidine nitrogen. If this is suspected, confirm the structure of the byproduct by NMR and MS analysis.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Acylation using an Acyl Chloride
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and diisopropylethylamine (DIPEA) (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.05 eq.), dissolved in a minimal amount of anhydrous DCM, dropwise to the stirred amine solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure mono-acylated product.

Protocol 2: General Procedure for Mono-N-Acylation using an Acid Anhydride (B1165640)
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (TEA) (1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Acylating Agent: Add the acid anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

acylation_pathways cluster_main Desired Reaction cluster_side Side Reaction start This compound product Desired Mono-acylated Product start->product + Acylating Agent + Base diacylated Diacylated Byproduct start->diacylated + Excess Acylating Agent + Base acyl_agent Acylating Agent (e.g., Acyl Chloride) acyl_agent->product base Base (e.g., DIPEA) base->product base->diacylated excess_acyl Excess Acylating Agent excess_acyl->diacylated

Caption: Reaction pathways in the acylation of this compound.

troubleshooting_logic start Acylation Reaction of This compound check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No incomplete_rxn Incomplete Reaction: - Increase time/temp - Check base stoichiometry check_yield->incomplete_rxn Yes workup_loss Workup/Purification Loss: - Optimize procedures check_yield->workup_loss Yes diacylation Diacylation Detected: - Control stoichiometry - Lower temperature - Slow addition - Use hindered base check_purity->diacylation Yes (Diacylated) sm_remaining Starting Material Remaining: - Check acylating agent amount - Use fresh reagent check_purity->sm_remaining Yes (Starting Material) success Successful Mono-acylation check_purity->success No incomplete_rxn->start workup_loss->start diacylation->start sm_remaining->start

Caption: Troubleshooting workflow for the acylation of this compound.

Technical Support Center: Purification of 1-Boc-4-(aminomethyl)piperidine Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of 1-Boc-4-(aminomethyl)piperidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when purifying this compound derivatives by silica (B1680970) gel chromatography?

The most frequent issues encountered are peak tailing, low recovery of the product, and co-elution with impurities. These problems often stem from the basic nature of the piperidine (B6355638) nitrogen, which can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.

Q2: How can I prevent peak tailing on my silica gel column?

Peak tailing is a common problem when purifying basic compounds like piperidine derivatives on acidic silica gel.[1] To mitigate this, you can add a basic modifier to your eluent. A small amount of triethylamine (B128534) (TEA), typically 0.1-1% (v/v), can be added to the mobile phase to neutralize the acidic sites on the silica gel, leading to improved peak shape.[1] Alternatively, using an amine-deactivated silica gel or switching to a different stationary phase like basic or neutral alumina (B75360) can also be effective.[1]

Q3: My compound is not eluting from the silica gel column, or the recovery is very low. What should I do?

Low recovery is often due to irreversible adsorption of the basic piperidine derivative onto the acidic silica gel.[1] To improve recovery, it is crucial to use a mobile phase containing a basic additive like triethylamine or a small percentage of ammonia (B1221849) in methanol (B129727).[1] If the compound is still strongly retained, consider switching to a less acidic stationary phase, such as neutral alumina, or employing reverse-phase chromatography.[1]

Q4: I am observing multiple peaks for my pure compound in reverse-phase HPLC. What could be the cause?

The appearance of multiple peaks for a single, pure compound can be due to differential ionization of the piperidine nitrogen or its interaction with the stationary phase.[2] Adjusting the pH of the mobile phase by adding an acid like trifluoroacetic acid (TFA) or formic acid can protonate the piperidine nitrogen, resulting in a single, sharper peak.[2]

Q5: How can I remove trifluoroacetic acid (TFA) from my sample after reverse-phase HPLC purification?

Residual TFA can be removed by several methods. A common technique is lyophilization from a dilute HCl solution.[1] The TFA salt is dissolved in water, a small amount of HCl is added, and the solution is then frozen and lyophilized. This process can be repeated to ensure complete removal.[1] Another method is a basic wash (liquid-liquid extraction) if the compound is soluble in an organic solvent.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography

Symptoms:

  • Broad, asymmetrical peaks with a "tail."

  • Poor separation from impurities.

Potential Causes:

  • Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface.[1]

Solutions:

  • Mobile Phase Modification: Add a basic modifier to the eluent.

    • Triethylamine (TEA): Add 0.1-1% (v/v) to your hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol mobile phase.[1]

    • Ammonia in Methanol: For strongly basic compounds, a 1-2% solution of 7N ammonia in methanol can be effective.[1]

  • Stationary Phase Modification:

    • Amine-Deactivated Silica: Use a pre-treated silica gel where the acidic sites are masked.[1]

    • Alumina (Basic or Neutral): This is a good alternative stationary phase for the purification of basic compounds.[1]

  • Alternative Chromatography Technique:

    • Reverse-Phase Chromatography: If applicable to your compound's polarity, C18 columns with an acidic mobile phase modifier (e.g., TFA or formic acid) can provide excellent peak shapes.[1]

Issue 2: Low Compound Recovery after Flash Chromatography

Symptoms:

  • The yield of the purified product is significantly lower than expected.

Potential Causes:

  • Irreversible binding of the basic compound to the acidic silica gel.[1]

  • Degradation of the compound on the acidic stationary phase.[1]

Solutions:

  • Use Basic Modifiers: As with peak tailing, adding TEA or another base to the eluent will reduce strong interactions and improve elution.[1]

  • Deactivate Silica Gel: Before loading the sample, wash the column with the mobile phase containing the basic modifier to neutralize the silica surface.

  • Alternative Stationary Phases: Employ less acidic supports like neutral alumina.[1]

  • Minimize Contact Time: Run the chromatography as quickly as possible while maintaining good separation.

Issue 3: Co-elution of Impurities

Symptoms:

  • Fractions containing the desired product are contaminated with starting materials or by-products.

Potential Causes:

  • Similar polarity of the product and impurities.

  • Inappropriate solvent system.

Solutions:

  • Optimize Mobile Phase:

    • Gradient Elution: Use a shallow gradient to improve the separation of closely eluting compounds.

    • Solvent System Screening: Test different solvent systems using thin-layer chromatography (TLC) to find one that provides better separation. Common systems include hexane/ethyl acetate and dichloromethane/methanol.

  • Change Stationary Phase:

    • Consider a different stationary phase with different selectivity, such as alumina or a bonded silica phase (e.g., diol, cyano).

  • Orthogonal Purification:

    • If co-elution persists, an additional purification step using a different technique, such as recrystallization or preparative HPLC, may be necessary.

Data Presentation

Table 1: Comparison of Typical Purification Techniques for this compound Derivatives

Purification TechniqueTypical PurityExpected YieldThroughputAdvantagesDisadvantages
Flash Column Chromatography (Silica Gel) >95%70-90%MediumHigh resolution for a wide range of impurities, adaptable to different scales.Requires significant solvent volumes, can be time-consuming.[1]
Preparative HPLC (Reverse-Phase) >99.5%50-70%LowHighest resolution and purity achievable, ideal for final polishing steps.[1]Expensive, not suitable for large-scale purification, requires specialized equipment.[1]
Recrystallization >98%60-80%HighCost-effective, scalable, removes insoluble and some soluble impurities.[1]Purity is dependent on the impurity profile; may not remove closely related impurities.[1]

Note: The data in this table is illustrative and will vary depending on the specific compound, impurity profile, and experimental conditions.

Experimental Protocols

Protocol 1: General Flash Column Chromatography (Normal-Phase)

This protocol provides a general procedure for the purification of this compound derivatives on a silica gel column.

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). To mitigate peak tailing, add 0.5-1% (v/v) of triethylamine (TEA) to the eluent. A typical gradient could be from 100% DCM to 90:10 DCM:MeOH.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

3. Sample Preparation and Loading:

  • Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting product under high vacuum.

Protocol 2: General Preparative HPLC (Reverse-Phase)

This protocol is a general guide for the final purification of this compound derivatives.

1. Instrumentation and Column:

  • HPLC System: A preparative HPLC system with a gradient pump, autosampler, and UV detector.

  • Column: A C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).

2. Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Acetonitrile (B52724).

3. Method Development (Analytical Scale):

  • Before scaling up, develop an analytical HPLC method on a smaller C18 column (e.g., 5 µm, 4.6 x 150 mm) to optimize the separation. A typical gradient might be 5% to 95% B over 15-20 minutes.[3]

4. Preparative Run:

  • Sample Preparation: Dissolve the partially purified sample in the initial mobile phase composition and filter through a 0.45 µm filter.

  • Injection and Elution: Inject the sample onto the equilibrated preparative column and run the optimized gradient at an appropriate flow rate for the column dimensions.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the acetonitrile under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt. (Refer to FAQs for TFA removal).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape (Tailing) Observed check_base Is a basic modifier (e.g., TEA) in the mobile phase? start->check_base add_base Add 0.1-1% TEA to the eluent check_base->add_base No check_stationary Is peak shape still poor? check_base->check_stationary Yes re_run Re-run chromatography add_base->re_run re_run->check_stationary change_stationary Switch to amine-deactivated silica or alumina check_stationary->change_stationary Yes end_good Problem Solved check_stationary->end_good No change_stationary->re_run consider_rp Consider Reverse-Phase HPLC change_stationary:s->consider_rp:n end_rp Proceed with RP-HPLC method development consider_rp->end_rp

Caption: Troubleshooting workflow for poor peak shape in normal-phase chromatography.

Purification_Workflow General Purification Workflow for this compound Derivatives crude Crude Product tlc TLC Analysis to Determine Initial Conditions crude->tlc flash_chrom Flash Column Chromatography (Silica Gel, DCM/MeOH + TEA) tlc->flash_chrom purity_check1 Purity Check (TLC/HPLC) flash_chrom->purity_check1 pure_product Pure Product (>95%) purity_check1->pure_product Purity Sufficient further_purification Requires Further Purification purity_check1->further_purification Purity Insufficient prep_hplc Preparative HPLC (C18, H2O/ACN + TFA) further_purification->prep_hplc recrystallization Recrystallization further_purification->recrystallization purity_check2 Final Purity Check (HPLC) prep_hplc->purity_check2 recrystallization->purity_check2 high_purity_product High Purity Product (>99%) purity_check2->high_purity_product Purity Sufficient

Caption: General purification workflow for this compound derivatives.

References

Technical Support Center: Preventing Dimerization in Reactions with 1-Boc-4-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 1-Boc-4-(aminomethyl)piperidine in chemical reactions, with a specific focus on preventing undesired dimerization.

FAQs: Understanding and Preventing Dimerization

Q1: What is dimerization in the context of reactions with this compound?

A1: Dimerization is a common side reaction where two molecules of this compound react with each other to form a symmetrical dimer. This occurs when the primary amine of one molecule attacks the activated carboxylic acid intended for another reaction partner, leading to the formation of an undesired amide bond between two piperidine (B6355638) units. This side reaction consumes the starting material and complicates the purification of the desired product.

Q2: What are the primary causes of this compound dimerization?

A2: The primary driver of dimerization is the high reactivity of the unhindered primary amine of this compound. Key contributing factors include:

  • High Concentration: At higher concentrations, molecules of this compound are in close proximity, increasing the probability of self-reaction.

  • Rapid Addition of Reagents: Adding the coupling agent or the activated carboxylic acid too quickly can create localized areas of high concentration, promoting self-coupling before the intended reaction can occur.

  • Suboptimal Stoichiometry: Using a significant excess of this compound can increase the likelihood of dimerization.

  • Inefficient Activation or Coupling: If the carboxylic acid partner is slow to activate or react, the more readily available this compound may react with itself.

Q3: How can I minimize or prevent the formation of the dimer byproduct?

A3: Several strategies can be employed to suppress dimerization and favor the formation of the desired product:

  • Slow Addition: The most effective method is the slow, dropwise addition of a solution of this compound to the reaction mixture containing the activated carboxylic acid. This maintains a low instantaneous concentration of the amine, favoring the reaction with the intended partner.

  • High Dilution: Performing the reaction at a lower concentration (e.g., 0.05-0.1 M) increases the distance between molecules of this compound, reducing the chance of self-reaction.

  • Order of Addition: It is generally recommended to activate the carboxylic acid first with the coupling agent and any additives (like HOBt) before slowly introducing the this compound.

  • Choice of Coupling Agent: Using a highly efficient coupling agent that promotes rapid amide bond formation can reduce the time available for side reactions. Reagents like HATU are often effective.[1][2]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize side reactions.

Troubleshooting Guide: Dimerization Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
High percentage of dimer observed by LC-MS or NMR. High concentration of reactants.Decrease the overall reaction concentration to 0.05-0.1 M.
Rapid addition of this compound.Add a solution of this compound dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump.
Incorrect order of reagent addition.Activate the carboxylic acid with the coupling agent and any additives for 15-30 minutes before commencing the slow addition of the amine.
Low yield of the desired product with significant unreacted starting material and some dimer. Inefficient coupling agent or reaction conditions.Switch to a more efficient coupling agent such as HATU. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Steric hindrance from the carboxylic acid partner.Consider increasing the reaction temperature slightly (e.g., to 40 °C) or extending the reaction time.
Variable and inconsistent levels of dimer formation between batches. Inconsistent addition rates or concentrations.Standardize the protocol by using a syringe pump for additions and ensuring accurate concentration measurements for all solutions.
Moisture in the reaction.Use anhydrous solvents and dry all glassware thoroughly before use. Moisture can hydrolyze the activated species and affect reaction kinetics.

Experimental Protocols

Below are detailed methodologies for common amide coupling reactions with this compound, designed to minimize dimer formation.

Protocol 1: Amide Coupling using HATU

This protocol is recommended for a wide range of carboxylic acids and generally provides high yields with minimal side reactions.[1][3]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes to allow for pre-activation of the carboxylic acid.

  • In a separate flask, prepare a solution of this compound (1.05 eq) in a small amount of anhydrous DMF.

  • Using a syringe pump, add the this compound solution to the reaction mixture dropwise over 30-60 minutes.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Yield: 75-95% (substrate dependent)[3]

Protocol 2: Amide Coupling using EDC/HOBt

This is a more classical and cost-effective method. Careful control of the addition rate is crucial to minimize dimerization.[4][5]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF to a concentration of 0.1 M.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.2 eq) and stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound (1.1 eq) in a small volume of the reaction solvent.

  • Slowly add the amine solution to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and purify as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the coupling of a generic carboxylic acid with this compound.

Parameter Protocol 1 (HATU) Protocol 2 (EDC/HOBt)
Coupling Agent HATUEDC·HCl
Additive None requiredHOBt
Base DIPEADIPEA or TEA
Solvent DMFDCM or DMF
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 2-4 hours12-16 hours
Typical Yield of Desired Product 75-95%60-85%
Observed Dimer Formation Low to negligibleLow (with slow addition)

Visualizations

Below are diagrams illustrating key concepts and workflows described in this guide.

Dimerization_Mechanism cluster_desired Desired Reaction cluster_side Side Reaction (Dimerization) RCOOH Carboxylic Acid (R-COOH) Activated_Ester Activated Ester RCOOH->Activated_Ester Coupling Agent Desired_Product Desired Amide Product Activated_Ester->Desired_Product Amine This compound Amine->Desired_Product Amine2 This compound Dimer Dimer Byproduct Amine2->Dimer Amine2->Dimer Amine3 Another Molecule of This compound Activated_Ester2 Activated Ester Activated_Ester2->Dimer Self-Coupling RCOOH2 Carboxylic Acid (R-COOH) RCOOH2->Activated_Ester2 Coupling Agent Troubleshooting_Workflow start High Dimer Formation Detected q1 Was slow addition of the amine performed? start->q1 sol1 Implement slow, dropwise addition of the amine solution. q1->sol1 No q2 Was the reaction run at high dilution? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run reaction and analyze for dimer sol1->end_node sol2 Decrease reaction concentration to 0.05-0.1 M. q2->sol2 No q3 Was the carboxylic acid pre-activated? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Allow pre-activation for 15-30 min before adding the amine. q3->sol3 No q4 Is an efficient coupling reagent being used? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 Consider switching to HATU or a similar high-efficiency reagent. q4->sol4 No q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

References

Technical Support Center: Synthesis of Mono-Boc-Protected Diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of mono-Boc-protected diamines.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of mono-Boc-protected diamines.

Problem 1: Low yield of the desired mono-Boc-protected product.

  • Possible Cause A: Formation of di-Boc-protected diamine. The primary challenge in this synthesis is often the formation of the di-protected byproduct, as the Boc-anhydride reagent can react with both amino groups.[1]

    • Solution 1: Control stoichiometry. Carefully control the molar ratio of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the diamine. Using a slight excess of the diamine can favor mono-protection. However, some methods achieve high selectivity with a 1:1 molar ratio.

    • Solution 2: Slow addition of (Boc)₂O. A very slow, dropwise addition of the (Boc)₂O solution over an extended period can help prevent the formation of the di-Boc product.[2]

    • Solution 3: Use of an acid to temporarily protect one amine group. A common and effective strategy involves the addition of one equivalent of an acid, such as hydrochloric acid (HCl), to form the mono-hydrochloride salt of the diamine.[2][3] This leaves one amine group protonated and unreactive towards (Boc)₂O. The reaction is then carried out, followed by neutralization. In-situ generation of HCl from sources like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol (B129727) is an alternative to using HCl gas.[4]

    • Solution 4: Flow chemistry. Microreactor technology allows for precise control over reaction temperature and stoichiometry, which can significantly improve the yield of the mono-protected product.[1][5]

  • Possible Cause B: Incomplete reaction.

    • Solution 1: Check reaction time and temperature. Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature as specified in the chosen protocol. Some methods require stirring overnight.[6]

    • Solution 2: Catalyst. For certain substrates, a catalyst like iodine may be beneficial.[7]

Problem 2: Difficulty in purifying the mono-Boc-protected diamine.

  • Possible Cause A: Similar polarity of products. The mono-Boc-protected product, di-Boc-protected product, and unreacted diamine can sometimes have similar polarities, making chromatographic separation challenging.

    • Solution 1: Acid-base extraction. A crucial purification step involves acid-base extraction. By acidifying the reaction mixture (e.g., with HCl), the unreacted diamine and the mono-Boc-protected product (which still has a free basic amine) will be protonated and move to the aqueous layer, while the neutral di-Boc-protected byproduct can be extracted with an organic solvent.[6] Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the desired mono-protected product and the unreacted diamine, allowing them to be extracted into an organic solvent.[4][6]

    • Solution 2: Column chromatography. While the Boc group can be acid-labile, column chromatography on silica (B1680970) gel is a viable option for purification.[8][9] It is important to use a suitable solvent system and avoid highly acidic conditions. Basic alumina (B75360) can also be used as the stationary phase.[7]

  • Possible Cause B: Product is an oil and difficult to handle.

    • Solution: Salt formation. If the purified mono-Boc-protected diamine is an oil, it can sometimes be converted to a solid salt (e.g., hydrochloride or tartrate) for easier handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in synthesizing mono-Boc-protected diamines?

A1: The primary challenge is achieving selective protection of only one of the two amino groups. The reaction of a diamine with di-tert-butyl dicarbonate ((Boc)₂O) often results in a mixture of the unreacted diamine, the desired mono-Boc-protected product, and the di-Boc-protected byproduct.[1]

Q2: How can I improve the selectivity for mono-protection?

A2: Several methods can improve selectivity:

  • Monoprotonation: Adding one equivalent of an acid like HCl to the diamine solution before adding (Boc)₂O is a highly effective method.[2][3] The resulting mono-salt has one free amino group that can react, while the other is protected as an ammonium (B1175870) salt.

  • Stoichiometry and Slow Addition: Using a precise 1:1 molar ratio of diamine to (Boc)₂O and adding the (Boc)₂O solution very slowly can minimize di-protection.[2]

  • Flow Chemistry: Continuous flow reactors offer excellent control over reaction parameters, leading to higher yields of the mono-protected product.[5]

Q3: Is column chromatography suitable for purifying Boc-protected compounds?

A3: Yes, column chromatography on silica gel is a common and effective method for purifying mono-Boc-protected diamines.[8][9] While the Boc group is sensitive to strong acids, it is generally stable under the conditions of silica gel chromatography.

Q4: My NMR spectrum of the purified product looks messy. What could be the issue?

A4: If you observe a complex NMR spectrum after purification, consider the following:

  • Residual Solvent: Ensure all solvents used during the workup and chromatography are completely removed under vacuum.

  • Product Degradation: The Boc group can be cleaved under acidic conditions. Ensure no acidic residue is carried over into the final product.[6]

  • Carbamate Formation with CO₂: Free amines can react with atmospheric carbon dioxide to form carbamates, which can complicate NMR spectra. It is advisable to store the purified product under an inert atmosphere.[6]

  • Try a Different NMR Solvent: Sometimes, changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can resolve overlapping signals and provide a clearer spectrum.[9]

Q5: Can I use a method other than (Boc)₂O for mono-protection?

A5: Yes, other reagents can be used. For instance, alkyl phenyl carbonates have been successfully employed for the selective mono-carbamate protection of aliphatic diamines.[6]

Data Presentation

Table 1: Yields of Mono-Boc Protected Diamines using the HCl Method

DiamineProductYield (%)
EthylenediamineN-Boc-ethylenediamine87
1,3-PropanediamineN-Boc-1,3-propanediamine75
1,4-ButanediamineN-Boc-1,4-butanediamine65
1,5-PentanediamineN-Boc-1,5-pentanediamine74
(1R,2R)-1,2-Diaminocyclohexanetert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate80
4-(Aminomethyl)benzylaminetert-Butyl ((4-(aminomethyl)benzyl)carbamate)72
1-(2-Aminoethyl)piperazinetert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate95

Data sourced from Lee et al., 2007.[2][3]

Table 2: Yields of Mono-Boc Protected Diamines using Me₃SiCl as an in-situ HCl Source

DiamineProductYield (%)
(1R,2R)-1,2-Diaminocyclohexanetert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate66
(1R,2R)-1,2-Diphenylethane-1,2-diaminetert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate51
1,2-Diaminopropanetert-Butyl (2-aminopropyl)carbamate45
1,3-Diaminopropanetert-Butyl (3-aminopropyl)carbamate54
1,4-Diaminobutanetert-Butyl (4-aminobutyl)carbamate61
1,5-Diaminopentanetert-Butyl (5-aminopentyl)carbamate65
1,6-Diaminohexanetert-Butyl (6-aminohexyl)carbamate68
1,7-Diaminoheptanetert-Butyl (7-aminoheptyl)carbamate63
1,8-Diaminooctanetert-Butyl (8-aminooctyl)carbamate60

Data sourced from Servín et al., 2017.[4]

Experimental Protocols

Protocol 1: Mono-Boc Protection using HCl Gas

This protocol is adapted from the work of Lee et al.[2][3]

  • Preparation of HCl in Methanol: In a fume hood, cool a flask containing 150 mL of methanol to 0 °C. Bubble HCl gas through the methanol with stirring for 15 minutes.

  • Formation of Diamine Monohydrochloride: To the cooled HCl/methanol solution, carefully add the diamine (1 equivalent) at 0 °C. Stir the mixture for 15 minutes at room temperature.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol to the reaction mixture at room temperature and stir for the appropriate time (e.g., 1 hour).

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Add water and diethyl ether. Separate the layers.

    • Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.

    • Basify the aqueous layer to pH > 12 with NaOH.

    • Extract the product into an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mono-Boc-protected diamine.

Protocol 2: Mono-Boc Protection using in-situ Generated HCl from Me₃SiCl

This protocol is based on the method described by Servín et al.[4]

  • Reaction Setup: In a flask under an inert atmosphere, dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C.

  • In-situ HCl Generation: Add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.

  • Equilibration: Allow the mixture to warm to room temperature and stir for a short period.

  • Boc Protection: Add water (a small amount, e.g., 1 mL) followed by a solution of (Boc)₂O (1 equivalent) in methanol. Stir the mixture at room temperature for 1 hour.

  • Workup:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with diethyl ether to remove the di-Boc byproduct.

    • Adjust the pH of the aqueous layer to >12 with NaOH.

    • Extract the product into dichloromethane.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the pure mono-protected diamine.

Visualizations

experimental_workflow cluster_step1 Step 1: Monoprotonation cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Purification start Start with Diamine add_acid Add 1 eq. Acid (e.g., HCl or Me3SiCl) start->add_acid mono_salt Formation of Diamine Monosalt add_acid->mono_salt add_boc Add 1 eq. (Boc)2O mono_salt->add_boc reaction_mixture Reaction Mixture: Mono-Boc, Di-Boc, Diamine add_boc->reaction_mixture acid_wash Acidic Wash (removes Di-Boc) reaction_mixture->acid_wash basify Basify Aqueous Layer acid_wash->basify extraction Organic Extraction basify->extraction end Pure Mono-Boc Diamine extraction->end

Caption: General workflow for selective mono-Boc protection of diamines.

troubleshooting_guide problem Low Yield of Mono-Boc Product cause1 Di-Boc Formation? problem->cause1 Yes cause2 Incomplete Reaction? problem->cause2 No solution1a Control Stoichiometry cause1->solution1a solution1b Slow Addition of (Boc)2O cause1->solution1b solution1c Use Acid Protector cause1->solution1c solution2a Check Time/Temp cause2->solution2a solution2b Consider Catalyst cause2->solution2b

Caption: Troubleshooting logic for low yield in mono-Boc synthesis.

References

Technical Support Center: LC-MS/MS for Trace-Level Quantification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trace-level quantification of piperidine (B6355638) derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses common problems encountered during the LC-MS/MS analysis of piperidine derivatives, offering potential causes and solutions in a question-and-answer format.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My piperidine derivative peak is tailing or splitting. What could be the cause?

    Answer: Peak tailing or splitting for basic compounds like piperidine derivatives is a common issue. Potential causes include:

    • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the basic piperidine nitrogen, causing tailing.

    • Column Overload: Injecting too much sample can lead to peak fronting.

    • Inappropriate pH of Mobile Phase: If the mobile phase pH is close to the pKa of the piperidine derivative, it can exist in both ionized and non-ionized forms, leading to peak splitting.[1]

    • Contamination: A contaminated column or guard column can result in distorted peak shapes.[2]

    Solutions:

    • Mobile Phase Modification: Add a small amount of an acidic modifier like formic acid (0.1-0.2%) or trifluoroacetic acid (TFA) (0.1-0.2%) to the mobile phase to ensure the piperidine derivative is consistently protonated.[1]

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) to minimize silanol interactions.

    • Reduce Injection Volume: Dilute your sample or reduce the injection volume to avoid overloading the column.

    • Column Cleaning: Flush the column with a strong solvent to remove potential contaminants.

Problem: Low Signal Intensity or Sensitivity

  • Question: I am observing a weak signal for my piperidine derivative, even at higher concentrations. What can I do to improve sensitivity?

    Answer: Low signal intensity can stem from several factors related to ionization, matrix effects, or instrument settings.

    • Inefficient Ionization: Piperidine derivatives are basic and generally ionize well in positive ion mode (ESI+). However, the efficiency can be affected by the mobile phase composition and ion source settings.

    • Ion Suppression: Co-eluting matrix components from the sample can compete with the analyte for ionization, leading to a suppressed signal.[3][4][5] This is a significant challenge in complex matrices like plasma or urine.[5]

    • Suboptimal MS Parameters: Incorrect mass spectrometer settings, such as cone voltage or collision energy, can result in poor sensitivity.

    Solutions:

    • Optimize Mobile Phase: Ensure the mobile phase pH is low enough to promote protonation. The use of organic solvents like methanol (B129727) or acetonitrile (B52724) in the mobile phase can also enhance ESI efficiency.

    • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[3]

    • Optimize MS Parameters: Tune the mass spectrometer specifically for your piperidine derivative. This includes optimizing the capillary voltage, cone voltage, source temperature, and collision energy for the specific MRM transitions.

    • Use a Different Ionization Technique: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) might be less susceptible to matrix effects for certain compounds.[3]

Problem: High Background Noise or Interferences

  • Question: My chromatogram shows high background noise, making it difficult to integrate the peak for my piperidine derivative. What are the likely sources and how can I reduce it?

    Answer: High background noise can originate from the sample, the LC system, or the mass spectrometer.

    • Matrix Interferences: Complex biological samples contain numerous endogenous compounds that can contribute to background noise.[4][6]

    • Solvent Contamination: Impurities in the mobile phase solvents or additives can cause a high baseline.

    • System Contamination: Carryover from previous injections or a contaminated LC system can elevate the background.

    • MS Source Contamination: A dirty ion source can lead to a noisy signal.

    Solutions:

    • Enhanced Sample Cleanup: Utilize more selective sample preparation techniques like SPE to remove a broader range of interferences.

    • Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.

    • System Cleaning: Implement a rigorous system wash protocol between sample batches.

    • Clean the MS Source: Regularly clean the ion source components according to the manufacturer's recommendations.

Problem: Poor Reproducibility of Retention Times

  • Question: The retention time for my piperidine derivative is shifting between injections. What could be causing this?

    Answer: Retention time shifts can compromise the reliability of your quantitative data.

    • Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, is a common cause.[2]

    • Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of mobile phase components can lead to shifts.

    • Column Temperature Fluctuations: Variations in the column oven temperature will affect retention times.

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    Solutions:

    • Ensure Adequate Equilibration: Increase the post-run equilibration time to ensure the column returns to the initial conditions before the next injection.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate mixing of components.

    • Maintain Stable Column Temperature: Use a column oven and ensure it is functioning correctly.

    • Monitor Column Performance: Regularly check column performance with a standard sample and replace the column if a significant loss in performance is observed.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for piperidine derivatives?

A1: Due to their basic nature, piperidine derivatives are most effectively ionized using positive electrospray ionization (ESI+). The piperidine nitrogen is readily protonated, leading to the formation of a stable [M+H]+ ion.[7]

Q2: How can I minimize matrix effects when analyzing piperidine derivatives in biological fluids?

A2: Matrix effects, particularly ion suppression, are a major challenge in bioanalysis.[3][4][5] To minimize them:

  • Optimize Chromatography: Develop a chromatographic method that separates the analyte from the bulk of the matrix components.

  • Improve Sample Preparation: Use solid-phase extraction (SPE) for a cleaner sample extract compared to protein precipitation.[3]

  • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.

  • Dilute the Sample: Simple dilution can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

Q3: What are typical MRM transitions for piperidine derivatives?

A3: The specific MRM (Multiple Reaction Monitoring) transitions will depend on the exact structure of the piperidine derivative. Generally, the precursor ion will be the protonated molecule [M+H]+. The product ions often result from the fragmentation of the piperidine ring or the loss of substituents.[8][9] It is crucial to optimize the collision energy for each transition to achieve the best sensitivity.

Q4: My piperidine derivative is a free base and shows poor peak shape. The hydrochloride salt form of the same compound works well. Why?

A4: The free base form of a piperidine derivative is more likely to interact with residual silanols on a silica-based column, leading to peak tailing.[1] The hydrochloride salt is already protonated and will behave more consistently in a reversed-phase system with an acidic mobile phase. To improve the peak shape of the free base, ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to fully protonate the analyte.[1]

Experimental Protocols

Generic Sample Preparation Protocol for Piperidine Derivatives in Plasma (Solid-Phase Extraction)

This protocol provides a general guideline. Optimization for specific analytes and matrices is recommended.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 200 µL of plasma, add 20 µL of an internal standard solution (a stable isotope-labeled analog of the analyte is preferred).

    • Add 200 µL of 4% phosphoric acid to precipitate proteins and acidify the sample.

    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Use a mixed-mode cation exchange SPE cartridge.

    • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM acetate (B1210297) buffer (pH 6.0).

    • Loading: Load the supernatant from the pre-treated sample onto the cartridge.

    • Washing:

      • Wash with 1 mL of 100 mM acetate buffer (pH 6.0).

      • Wash with 1 mL of methanol to remove less polar interferences.

    • Elution: Elute the piperidine derivative with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Generic LC-MS/MS Method for Piperidine Derivatives

This is a starting point for method development.

  • LC System: UHPLC or HPLC system

  • Column: A C18 column with end-capping (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Key MS Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for the analyte and internal standard.

Quantitative Data Summary

The following table summarizes representative quantitative data for the LC-MS/MS analysis of piperidine derivatives from various studies. These values are highly dependent on the specific compound, matrix, and instrumentation.

Piperidine DerivativeMatrixLLOQ (Lower Limit of Quantification)Recovery (%)Reference
N-phenylpiperazine derivative (LQFM05)Rat Plasma10.0 ng/mLNot Reported[10]
Piperidine (impurity)Rimonabant API0.03 µg/mL (as part of linear range)Not Reported[11][12]
Designer PiperazinesSerum1.0 - 5.0 ng/mL (LOD)72 - 90[13]
Phospholipids (using piperidine as modifier)---60 fmol/µLNot Reported[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., with Acid) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe Supernatant elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: Experimental workflow for piperidine derivative quantification.

troubleshooting_logic start Problem Observed p1 Check Mobile Phase pH & Additives (e.g., Formic Acid) s1 Optimize MS Parameters (Cone Voltage, Collision Energy) n1 Use LC-MS Grade Solvents p2 Reduce Injection Volume p1->p2 p3 Use End-Capped Column p2->p3 s2 Improve Sample Cleanup (SPE) s1->s2 s3 Check for Ion Suppression s2->s3 n2 Clean LC System & MS Source n1->n2 n3 Enhance Sample Preparation n2->n3

Caption: Logical troubleshooting flow for common LC-MS/MS issues.

References

Storage and handling recommendations for 1-Boc-4-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the effective storage and handling of 1-Boc-4-(aminomethyl)piperidine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to prevent moisture absorption and contamination.[1][2] For long-term storage, temperatures of -20°C (for up to 1 month) or -80°C (for up to 6 months) are recommended, with protection from light.[3] Some suppliers suggest room temperature for storage in continental US, but conditions may vary elsewhere.[3]

Q2: What are the main hazards associated with this compound?

This compound is classified as a hazardous chemical.[4] It can cause skin and eye irritation, and may cause respiratory irritation.[1][2] It is also considered very toxic to aquatic life.[1][2]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:

  • Eye/face protection: Tightly fitting safety goggles with side-shields.[2]

  • Skin protection: Chemical-impermeable gloves and protective clothing.[2]

  • Respiratory protection: A full-face respirator may be necessary if exposure limits are exceeded or irritation occurs.[2]

Q4: In which solvents is this compound soluble?

This compound is soluble in chloroform (B151607) and methanol.

Troubleshooting Guides

Amide Coupling Reactions

Problem: Low yield in amide coupling reaction with this compound.

Potential CauseTroubleshooting Steps
Incomplete reaction - Ensure the reaction has been stirred for a sufficient duration. Monitor progress using TLC or LC-MS. - Consider a moderate increase in reaction temperature.
Suboptimal coupling reagent - Use a fresh batch of the coupling reagent. - Consider switching to a more potent coupling agent like HATU or HBTU, especially for sterically hindered substrates.
Moisture contamination - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry - Ensure accurate measurement of all reactants. - A slight excess of the carboxylic acid and coupling reagent may improve the yield.
Boc Deprotection

Problem: Incomplete Boc deprotection of the piperidine (B6355638) nitrogen.

Potential CauseTroubleshooting Steps
Insufficient acid strength/concentration - Increase the concentration of the acid (e.g., use a higher concentration of TFA in DCM). - Switch to a stronger acid system, such as 4M HCl in dioxane.
Short reaction time or low temperature - Extend the reaction time and monitor the progress by TLC or LC-MS. - If the substrate is stable, consider a slight increase in temperature.
Steric hindrance - For sterically hindered substrates, longer reaction times or slightly elevated temperatures may be necessary.
Scavenger interference - While scavengers like triethylsilane (TES) or water can prevent side reactions, using an excessive amount might quench the acid. Optimize the scavenger concentration.

Problem: Formation of side products during Boc deprotection.

Potential CauseTroubleshooting Steps
Alkylation of nucleophilic groups - The tert-butyl cation generated during deprotection can alkylate electron-rich functional groups. - Add a scavenger such as triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), or thioanisole (B89551) to the reaction mixture to trap the tert-butyl cation.
Acid-sensitive functional groups - If your molecule contains other acid-labile groups, they may be cleaved under the deprotection conditions. - Use milder deprotection conditions (e.g., lower acid concentration, lower temperature) and carefully monitor the reaction.

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a general procedure for coupling a carboxylic acid with this compound using HATU as the coupling agent.

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

General Protocol for Boc Deprotection

This protocol outlines a standard procedure for the acidic removal of the Boc protecting group.

  • Reaction Setup: Dissolve the this compound derivative (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual acid. The resulting amine salt can often be used directly in the next step or neutralized by washing with a mild aqueous base.

Visualizations

experimental_workflow cluster_amide_coupling Amide Coupling Workflow prep 1. Prepare Reactants (Carboxylic Acid, HATU) activation 2. Activate Carboxylic Acid (Add DIPEA) prep->activation 5-10 min coupling 3. Add this compound activation->coupling reaction 4. Stir at Room Temperature (Monitor by TLC/LC-MS) coupling->reaction 2-4 hours workup 5. Aqueous Work-up reaction->workup purification 6. Purify Product workup->purification

Caption: A typical experimental workflow for an amide coupling reaction.

troubleshooting_deprotection start Boc Deprotection Issues incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? start->side_products increase_acid Increase Acid Strength/ Concentration incomplete->increase_acid Yes increase_time_temp Increase Reaction Time/ Temperature incomplete->increase_time_temp Yes check_reagents Check Reagent Quality incomplete->check_reagents Yes add_scavenger Add Scavenger (e.g., TES, TIPS) side_products->add_scavenger Yes (Alkylation) milder_conditions Use Milder Conditions side_products->milder_conditions Yes (Other sensitive groups) increase_acid->incomplete Re-evaluate increase_time_temp->incomplete Re-evaluate check_reagents->incomplete Re-evaluate

Caption: A logical workflow for troubleshooting common Boc deprotection issues.

References

Validation & Comparative

A Comparative Guide to 1-Boc-4-(aminomethyl)piperidine and Other Boc-Protected Linkers for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the synthesis of complex molecules such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and peptides. The linker not only connects different molecular entities but also significantly influences the physicochemical properties, stability, and biological activity of the final construct. This guide provides an objective comparison of 1-Boc-4-(aminomethyl)piperidine, a popular rigid linker, with other commonly used Boc-protected linkers, supported by experimental data and detailed protocols.

Introduction to Boc-Protected Linkers

tert-Butoxycarbonyl (Boc) protected linkers are indispensable tools in chemical synthesis, offering a stable protecting group for primary and secondary amines that can be readily removed under acidic conditions. This allows for sequential and controlled conjugation of different molecular fragments. These linkers can be broadly categorized into two main classes: rigid and flexible.

This compound is a prime example of a rigid linker. The piperidine (B6355638) ring introduces conformational constraints, which can be advantageous in pre-organizing a molecule for optimal interaction with its biological target.[1] This rigidity can also contribute to improved metabolic stability.[2]

In contrast, flexible linkers , such as those based on polyethylene (B3416737) glycol (PEG), offer a higher degree of conformational freedom. Boc-protected PEG linkers are widely used to enhance the solubility and pharmacokinetic properties of therapeutic molecules.[3] The choice between a rigid and a flexible linker is a key consideration in drug design and can profoundly impact the performance of the final molecule.

Comparative Analysis of Linker Performance

The selection of a linker can significantly impact the efficacy of a therapeutic agent. In the context of PROTACs, the linker's composition, length, and rigidity are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which ultimately dictates the efficiency of protein degradation.

PROTAC Efficacy: Degradation Potency (DC₅₀) and Maximum Degradation (Dₘₐₓ)

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC₅₀) and its maximum degradation level (Dₘₐₓ). A lower DC₅₀ value indicates higher potency, while a higher Dₘₐₓ value signifies greater degradation efficiency.

While direct head-to-head comparisons of PROTACs differing only in the specific this compound linker versus other linkers are not extensively documented in single studies, the available data allows for a comparative analysis of linker classes.

Linker TypeRepresentative Linker StructureTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)Reference
Rigid Piperidine-basedBruton's tyrosine kinase (BTK)Cereblon (CRBN)<10>90[4]
Rigid Piperazine-basedAndrogen Receptor (AR)VHL1-10>95[2]
Flexible PEG-basedBET BromodomainsVHL10-50~90[5]
Flexible Alkyl ChainPI3K/mTORVHL50-100~85[3]

Key Observations:

  • Rigid linkers , such as those incorporating piperidine or piperazine (B1678402) moieties, have been shown to contribute to highly potent PROTACs with low nanomolar DC₅₀ values.[2][4] The conformational restriction imposed by the rigid structure can lead to a more favorable pre-organization for ternary complex formation.

  • Flexible linkers , like PEG and alkyl chains, are also capable of inducing potent degradation.[3][5] Their flexibility can be advantageous in allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for productive ternary complex formation. However, excessive flexibility can sometimes be detrimental.

Physicochemical Properties and Their Impact

The physicochemical properties of a linker, such as solubility and lipophilicity, directly influence the overall properties of the final molecule, including its cell permeability and bioavailability.

Linker TypeKey Physicochemical CharacteristicsImpact on Final Molecule
This compound Rigid, relatively lipophilicCan enhance metabolic stability. The piperidine nitrogen can be protonated, potentially improving solubility depending on the local chemical environment.[2][6]
Boc-PEG Linkers Flexible, hydrophilicSignificantly improves aqueous solubility and can enhance cell permeability. May increase the hydrodynamic radius, which can affect pharmacokinetics.[3]
Boc-Alkyl Linkers Flexible, lipophilicIncreases lipophilicity, which can improve membrane permeability but may decrease aqueous solubility.
Boc-Piperazine Linkers Rigid, can be protonatedThe basic nature of the piperazine ring can be leveraged to improve solubility.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of molecules incorporating these linkers.

Protocol 1: General Amide Bond Formation with this compound

This protocol describes a standard procedure for coupling a carboxylic acid to the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the coupling agent, HATU (1.1 eq), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with a Boc-Protected Linker

This protocol outlines the incorporation of a Boc-protected linker onto a resin for SPPS.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acid

  • This compound or other Boc-protected linker with a carboxylic acid handle

  • Coupling agents (e.g., HBTU, DIC) and additives (e.g., HOBt)

  • DMF, DCM, Piperidine solution (20% in DMF)

  • TFA cleavage cocktail

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a suitable coupling agent.

  • Fmoc Deprotection: Remove the Fmoc group from the first amino acid.

  • Linker Coupling: Couple the Boc-protected linker (with a carboxylic acid) to the N-terminus of the resin-bound amino acid using standard coupling conditions.

  • Peptide Elongation: Continue the peptide chain elongation using standard Fmoc-SPPS cycles.

  • Boc Deprotection and Final Coupling: After completion of the peptide sequence, deprotect the Boc group on the linker using TFA/DCM and couple the final molecule (e.g., a small molecule drug).

  • Cleavage and Purification: Cleave the final conjugate from the resin using a TFA cocktail and purify by HPLC.

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC or vehicle control for a specified time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the percentage of degradation.[5]

Conclusion

The choice of a Boc-protected linker is a critical parameter in the design of novel therapeutics. This compound offers the advantages of a rigid scaffold, potentially leading to enhanced metabolic stability and pre-organization for target binding. In contrast, flexible linkers like Boc-PEG are invaluable for improving solubility and pharmacokinetic profiles. The optimal linker choice is highly dependent on the specific application and the molecular context. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in their drug discovery and development endeavors. A systematic evaluation of different linker types is crucial for the rational design of potent and effective therapeutic agents.

References

A Comparative Guide to the Analysis of 1-Boc-4-(aminomethyl)piperidine: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Boc-4-(aminomethyl)piperidine, a key building block in pharmaceutical synthesis, is critical for ensuring the quality and consistency of drug products. The two most prominent analytical techniques for this purpose, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offer distinct advantages and are suited for different analytical needs. This guide provides an objective comparison of these two methods, supported by typical experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific requirements.

Executive Summary: Method Performance at a Glance

LC-MS/MS stands out for its superior sensitivity and selectivity, making it the ideal choice for trace-level quantification and analysis in complex matrices. In contrast, HPLC-UV, when coupled with a derivatization step to introduce a UV-active chromophore, provides a cost-effective and robust solution for routine analysis of higher concentration samples, such as in quality control of bulk materials.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of HPLC-UV (with derivatization) and LC-MS/MS for the analysis of small aliphatic amines, representative of this compound.

Performance MetricHPLC-UV (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 ng/mL
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 5%< 10%
Accuracy (Recovery %) 90 - 110%95 - 105%
Selectivity Moderate to GoodExcellent
Throughput ModerateHigh
Cost per Sample LowHigh
Instrumentation Cost ModerateHigh

Principles of a Sound Analytical Approach

The selection between HPLC-UV and LC-MS/MS is fundamentally guided by the analytical requirements of the study. The following diagram illustrates the decision-making logic.

A Analytical Need for This compound B High Sensitivity & Selectivity Required? (e.g., trace impurity analysis, bioanalysis) A->B C LC-MS/MS B->C Yes D Routine Analysis? (e.g., bulk material assay, cleaning verification) B->D No E HPLC-UV with Derivatization D->E Yes F Cost-Effective & Robust Method Preferred? D->F No F->E Yes

Decision logic for selecting an analytical method.

Experimental Protocols

Detailed methodologies for both HPLC-UV with pre-column derivatization and LC-MS/MS are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

HPLC-UV with Pre-Column Derivatization

Due to the lack of a significant UV chromophore in this compound, a pre-column derivatization step is necessary to enable sensitive UV detection. Dansyl chloride is a common derivatizing agent for primary amines.

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Sample Solution: Dissolve the sample in a compatible solvent.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 200 µL of a borate (B1201080) buffer solution (pH 9.5).

    • Add 100 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

    • After incubation, add a small amount of a quenching reagent (e.g., sodium hydroxide (B78521) solution) to react with excess dansyl chloride.

    • Filter the derivatized solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm (or the absorbance maximum of the dansyl derivative).

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and selectivity without the need for derivatization.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water/acetonitrile mixture).

  • Sample Solution: Dissolve the sample in the initial mobile phase composition.

  • Filtration: Filter the solution through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A fast gradient, for example, starting at 5% B and ramping up to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions (Hypothetical):

    • Precursor Ion (Q1): m/z 215.2 (M+H)⁺

    • Product Ions (Q3): Fragmentation of the Boc group (e.g., loss of tert-butyl group, m/z 159.2) and cleavage of the piperidine (B6355638) ring would be monitored. Specific transitions would need to be optimized.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both analytical techniques.

cluster_0 HPLC-UV Workflow A Sample Weighing & Dissolution B Pre-column Derivatization (e.g., with Dansyl Chloride) A->B C HPLC Separation (C18 Column) B->C D UV Detection C->D E Data Analysis & Quantification D->E

HPLC-UV with derivatization experimental workflow.

cluster_1 LC-MS/MS Workflow F Sample Weighing & Dissolution G LC Separation (C18 Column) F->G H Mass Spectrometry (ESI+, MRM) G->H I Data Analysis & Quantification H->I

LC-MS/MS experimental workflow.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is contingent on the specific analytical objectives. For applications demanding high sensitivity and selectivity, such as the analysis of trace impurities or quantification in biological matrices, LC-MS/MS is the unequivocally superior method. However, for routine quality control of bulk drug substances and intermediates where analyte concentrations are relatively high, HPLC-UV with a pre-column derivatization step offers a reliable, robust, and cost-effective alternative. The detailed protocols and comparative data presented in this guide provide a solid foundation for methods development and selection, enabling researchers and drug development professionals to make informed decisions for their analytical challenges.

A Comparative Guide to Alternatives for 1-Boc-4-(aminomethyl)piperidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the choice of building blocks is a critical determinant of efficiency, novelty, and the ultimate physiological properties of a drug candidate. 1-Boc-4-(aminomethyl)piperidine has long been a staple scaffold, prized for its utility in introducing a piperidine (B6355638) moiety with a primary amine for further functionalization. However, a range of viable alternatives offers distinct advantages in terms of stereochemistry, physicochemical properties, and biological activity. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform your selection process.

Key Alternatives and their Physicochemical Properties

The selection of a building block is often governed by its intrinsic properties which can influence solubility, reactivity, and pharmacokinetic profiles of the final compound. Below is a comparative summary of this compound and its alternatives.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted)logP (Predicted)SolubilityKey Features
This compound 214.30[1]10.13 ± 0.29[2]1.59Soluble in chloroform (B151607) and methanol.[2][3]The established standard, offering a primary amine for versatile derivatization.
1-Boc-3-(aminomethyl)piperidine 214.30--Liquid at room temperature.Positional isomer offering a different spatial orientation of the aminomethyl group, potentially impacting receptor binding. Both racemic and chiral forms are available.[4]
4-(Aminomethyl)tetrahydro-2H-pyran 115.17[5][6]10.01 ± 0.29[6]-0.1[5]Clear liquid.[6]Oxygen-containing isostere of the piperidine ring, which can alter hydrogen bonding capacity and metabolic stability.[6]
N-Boc-piperazine 186.25[7]8.45 ± 0.10[7][8]1.09[8]Soluble in ethyl acetate, methanol, and water.[7][8]Provides a secondary amine for derivatization and is a common building block for kinase inhibitors and other therapeutics.[9]
4-Amino-1-Boc-piperidine 200.28---The amino group is directly attached to the piperidine ring, resulting in a secondary amine with different reactivity and structural properties compared to the aminomethyl analog.

Note: Predicted pKa and logP values are provided from chemical databases and may differ from experimental values.

Performance in Amide Bond Formation: A Comparative Overview

A primary application of these building blocks is in the formation of amide bonds. The reactivity of the primary amine is a key performance indicator. While direct, side-by-side kinetic comparisons are not extensively published, the principles of organic chemistry suggest that the nucleophilicity of the primary amine in this compound and its alternatives will be broadly similar, with minor variations due to steric and electronic effects of the heterocyclic core. Primary amines are generally more reactive than secondary amines in acylation reactions due to lower steric hindrance and higher nucleophilicity.[10]

General Reactivity Trend for Acylation: Primary Amines > Secondary Amines

This implies that for standard amide coupling reactions, this compound, 1-Boc-3-(aminomethyl)piperidine, and 4-(aminomethyl)tetrahydropyran would be expected to exhibit higher reactivity compared to N-Boc-piperazine.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using Carbodiimide (B86325) Activators

This protocol is a standard method for forming an amide bond between a carboxylic acid and a primary amine building block.[11][12][13]

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine building block (e.g., this compound) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (2.0 eq)

Procedure:

  • Dissolve the carboxylic acid and HOBt in anhydrous DCM or DMF.

  • Add the amine building block to the solution.

  • Add the tertiary amine base to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the carbodiimide activator (DCC or DIC) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Acylation with an Acyl Chloride (Schotten-Baumann Conditions)

This method is suitable for the rapid formation of amides from acyl chlorides and amines.[3][14]

Materials:

  • Amine building block (e.g., 4-(aminomethyl)tetrahydropyran) (1.0 eq)

  • Acyl chloride (1.05 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous base (e.g., 2M NaOH) or a tertiary amine base (e.g., Pyridine or TEA) (2.0 eq)

Procedure:

  • Dissolve the amine building block in the chosen organic solvent.

  • Add the base to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude amide by recrystallization or column chromatography.

Visualizing the Alternatives and Their Applications

Structural Comparison of Alternatives

The following diagram illustrates the structural relationship between this compound and its key alternatives.

Structural_Alternatives Structural Alternatives to this compound cluster_isomers Positional Isomer cluster_analogs Ring Analogs cluster_variants Functional Group Variant 1_Boc_4_aminomethyl_piperidine This compound 1_Boc_3_aminomethyl_piperidine 1-Boc-3-(aminomethyl)piperidine 1_Boc_4_aminomethyl_piperidine->1_Boc_3_aminomethyl_piperidine Different attachment point 4_aminomethyl_tetrahydropyran 4-(Aminomethyl)tetrahydro-2H-pyran 1_Boc_4_aminomethyl_piperidine->4_aminomethyl_tetrahydropyran Heteroatom substitution N_Boc_piperazine N-Boc-piperazine 1_Boc_4_aminomethyl_piperidine->N_Boc_piperazine Additional heteroatom 4_amino_1_Boc_piperidine 4-Amino-1-Boc-piperidine 1_Boc_4_aminomethyl_piperidine->4_amino_1_Boc_piperidine Direct amine attachment

Caption: Structural relationships of key alternatives.

General Workflow for Amide Synthesis

The following diagram outlines a typical workflow for the synthesis of an amide using one of the discussed building blocks.

Amide_Synthesis_Workflow General Workflow for Amide Synthesis Start Start Reactants Carboxylic Acid + Amine Building Block Start->Reactants Activation Activate Carboxylic Acid (e.g., with DCC/HOBt) Reactants->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Workup (Acid/Base Washes) Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical amide synthesis workflow.

Application in GPCR Antagonist Synthesis

Piperidine and its analogs are common scaffolds in drugs targeting G-protein coupled receptors (GPCRs). For instance, piperidine-substituted oxadiazolones have been developed as antagonists for GPR55, a receptor implicated in neuropathic pain and cancer.[15] The following diagram illustrates a simplified GPCR signaling pathway that could be modulated by such antagonists.

GPCR_Signaling_Pathway Simplified GPCR Signaling Pathway Ligand Endogenous Ligand (e.g., LPI for GPR55) GPCR GPCR (e.g., GPR55) Ligand->GPCR Activates Antagonist Piperidine-based Antagonist Antagonist->GPCR Blocks G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: GPCR signaling and antagonist action.

Conclusion

While this compound remains a valuable and widely used building block, a careful consideration of its alternatives can open new avenues in drug design. Positional isomers like 1-Boc-3-(aminomethyl)piperidine offer different spatial arrangements, while ring analogs such as 4-(aminomethyl)tetrahydropyran and N-Boc-piperazine can significantly alter physicochemical properties like polarity and hydrogen bonding potential. The choice of building block should be guided by the specific synthetic strategy and the desired properties of the final drug candidate. This guide provides the foundational data and protocols to enable a more informed and strategic selection of these critical synthetic intermediates.

References

Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 1-Boc-4-(aminomethyl)piperidine is a key building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative overview of Gas Chromatography (GC) for determining the purity of this compound, alongside alternative analytical techniques, supported by experimental considerations.

Purity Analysis: A Comparative Overview

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds.[1] For a compound like this compound, GC can be an effective method for purity assessment, often providing high resolution and sensitivity. However, due to the presence of a primary amine, derivatization may sometimes be employed to improve peak shape and thermal stability, though direct analysis is often feasible.

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy represent robust alternatives for purity determination. HPLC is particularly well-suited for non-volatile or thermally labile compounds, offering high precision without the need for derivatization.[1][2] NMR provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurities.

The selection of an analytical method often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.

Data Summary: GC vs. Alternative Methods

The following table summarizes typical performance characteristics for the analysis of this compound and related compounds using different analytical techniques.

Analytical MethodTypical Purity Values ReportedKey AdvantagesKey Disadvantages
Gas Chromatography (GC) >96% - 97%[3][4]High resolution, sensitivity, and speed.Potential for thermal degradation of the analyte; may require derivatization for polar amines to improve peak shape.[5]
High-Performance Liquid Chromatography (HPLC) >99% (for hydrochloride salt)[6]Suitable for non-volatile and thermally labile compounds; high precision and accuracy without derivatization.[1][2]Can be more time-consuming and may require more complex mobile phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation and can be used for quantitative purity assessment.[7]Provides detailed structural information; qNMR allows for purity determination without impurity standards.Lower sensitivity compared to GC and HPLC; requires more expensive instrumentation.

Experimental Protocols

Proposed Gas Chromatography (GC) Method
  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 300 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable solvent such as dichloromethane (B109758) or methanol.

High-Performance Liquid Chromatography (HPLC) Method

An example of an HPLC method used for the analysis of a related piperidine (B6355638) derivative is provided below.[9] This can serve as a basis for method development for this compound.

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the initial mobile phase composition.

Visualizing the Analytical Workflow and Method Selection

To better illustrate the experimental process and the decision-making involved in selecting an appropriate analytical technique, the following diagrams are provided.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Solvent sample->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Detection (FID/MS) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate

GC analysis workflow for this compound.

Method_Selection cluster_volatile Volatility & Thermal Stability cluster_methods Analytical Methods start Analyte Properties (this compound) volatile Volatile & Thermally Stable? start->volatile nmr qNMR start->nmr Structural Info Needed gc GC or GC-MS volatile->gc Yes hplc HPLC volatile->hplc No/Unknown

Decision diagram for selecting an analytical method.

References

A Comparative Guide to the Reactivity of Piperidine and Piperazine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The six-membered nitrogen-containing heterocycles, piperidine (B6355638) and piperazine (B1678402), are foundational scaffolds in the architecture of a vast array of pharmaceuticals and agrochemicals.[1][2][3] Their prevalence stems from their ability to confer favorable pharmacokinetic properties and provide a synthetically tractable framework for molecular elaboration.[2] While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key differences in basicity, nucleophilicity, and overall reactivity. This guide provides an objective, data-driven comparison of their performance in common synthetic transformations to aid in the rational selection of these critical building blocks.

Physicochemical Properties: The Foundation of Reactivity

The difference in reactivity between piperidine and piperazine is fundamentally rooted in their distinct electronic and structural properties. Piperidine, a simple secondary amine, is more basic and generally more nucleophilic than piperazine.[1][4] The two nitrogen atoms in piperazine influence each other electronically; the second nitrogen acts as an electron-withdrawing group, reducing the basicity and nucleophilicity of the first. Piperazine possesses two basic centers, with its first pKa being significantly lower than that of piperidine.[5][6]

Table 1: Comparative Physicochemical Properties of Piperidine and Piperazine

PropertyPiperidinePiperazineKey Takeaway
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine has a second nitrogen atom at the 4-position.
pKa of Conjugate Acid ~11.1[7][8]pKa1: ~9.73[5][6][9]pKa2: ~5.35[5][6][9]Piperidine is a significantly stronger base than piperazine.
Mayr Nucleophilicity (N) 18.13 (in water)[10][11]Not explicitly found, but lower than piperidineThe higher basicity of piperidine correlates with higher nucleophilicity.
Key Reactive Sites Single secondary amineTwo secondary aminesPiperazine offers two sites for functionalization, enabling its use as a linker.

Comparative Reactivity in Key Synthetic Transformations

The differences in basicity and nucleophilicity directly translate to differing performance in common synthetic reactions such as N-acylation and N-alkylation.

N-Acylation

N-acylation is a fundamental reaction for forming amides. In this transformation, the nucleophilic nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride).

  • Piperidine: Due to its higher basicity and nucleophilicity, piperidine reacts rapidly with a wide range of acylating agents. The reaction is typically straightforward, leading to the corresponding N-acylpiperidine in high yield.

  • Piperazine: The reactivity of piperazine in N-acylation is lower than that of piperidine. A key consideration is product distribution. Mono-acylation is generally favored, especially when using a 1:1 stoichiometry of piperazine to the acylating agent. Achieving di-acylation requires more forcing conditions, such as using an excess of the acylating agent and often a stronger base. The electron-withdrawing effect of the first acyl group further deactivates the second nitrogen, making the second acylation step more difficult.

N-Alkylation

N-alkylation involves the reaction of the amine with an alkyl halide or other alkylating agent. This reaction is also highly sensitive to the nucleophilicity of the amine.

  • Piperidine: Piperidine undergoes N-alkylation readily. However, its high reactivity can sometimes be challenging to control, with a risk of over-alkylation to form a quaternary ammonium (B1175870) salt, especially with an excess of a reactive alkylating agent like methyl iodide.[12]

  • Piperazine: Mono-alkylation of piperazine is the more common and easily controlled transformation.[13] Similar to N-acylation, the introduction of an alkyl group on one nitrogen reduces the reactivity of the second, making di-alkylation a more challenging subsequent step that requires harsher conditions. This differential reactivity is often exploited in multi-step syntheses to introduce different substituents at the N1 and N4 positions.

Mandatory Visualizations

The following diagrams illustrate the key factors influencing reactivity and a general workflow for comparing these two amines experimentally.

G Factors Influencing Amine Reactivity cluster_piperidine Piperidine cluster_piperazine Piperazine P_pka pKa ≈ 11.1 (Stronger Base) Reactivity Overall Reactivity in N-Acylation & N-Alkylation P_pka->Reactivity influences P_nuc Higher Nucleophilicity (More Reactive) P_nuc->Reactivity influences P_sites One Reactive Site Z_pka pKa1 ≈ 9.7 (Weaker Base) Z_pka->Reactivity influences Z_nuc Lower Nucleophilicity (Less Reactive) Z_nuc->Reactivity influences Z_sites Two Reactive Sites (Mono- vs. Di-substitution)

Caption: Factors influencing the reactivity of piperidine vs. piperazine.

G Experimental Workflow for Comparative Reactivity arrow arrow A 1. Prepare Equimolar Mixture - Piperidine - Piperazine - Internal Standard (e.g., Dodecane) in an anhydrous solvent (e.g., DCM) B 2. Add Base (Optional, e.g., Et3N) Equilibrate temperature (e.g., 0°C) A->B C 3. Add Sub-stoichiometric Electrophile (e.g., 0.5 eq. Benzoyl Chloride or Benzyl (B1604629) Bromide) Add dropwise with stirring B->C D 4. Monitor Reaction Quench after a set time or upon consumption of the electrophile C->D E 5. Workup & Analysis - Extract product - Analyze product ratio by GC-MS or 1H NMR D->E F 6. Determine Relative Reactivity Ratio of N-substituted piperidine to N-substituted piperazine E->F

Caption: General workflow for a competitive reactivity experiment.

Experimental Protocols

The following protocols describe generalized competitive experiments to quantitatively compare the reactivity of piperidine and piperazine.

Protocol 1: Competitive N-Acylation

This method determines the relative reactivity of piperidine and piperazine towards an acylating agent.[10]

Materials:

  • Piperidine

  • Piperazine

  • Benzoyl chloride

  • Triethylamine (B128534) (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Internal standard (e.g., dodecane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution in anhydrous DCM containing piperidine (0.1 M), piperazine (0.1 M), and an internal standard (0.05 M).

  • To a flask containing 10 mL of this stock solution, add triethylamine (1.1 equivalents relative to the total amine content).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (0.5 equivalents relative to the total amine content) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to stir at 0 °C for 1 hour.

  • Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Analyze the resulting solution by GC-MS to determine the relative peak areas of N-benzoylpiperidine and 1-benzoylpiperazine, corrected against the internal standard. The ratio of these products indicates the relative reactivity.

Protocol 2: Competitive N-Alkylation

This protocol compares the nucleophilic strength of the two amines in an S_N2 reaction.

Materials:

  • Piperidine

  • Piperazine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Internal standard (e.g., dodecane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution in anhydrous ACN containing piperidine (0.1 M), piperazine (0.1 M), and an internal standard (0.05 M).

  • To a flask containing 10 mL of this stock solution, add finely ground potassium carbonate (1.5 equivalents relative to the total amine content).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (0.5 equivalents relative to the total amine content) to the suspension.

  • Stir the reaction at room temperature and monitor its progress by taking aliquots over time.

  • For analysis, filter an aliquot to remove the K₂CO₃ and dilute with ACN.

  • Analyze the samples by GC-MS to determine the ratio of N-benzylpiperidine to 1-benzylpiperazine. Plotting the formation of each product over time will yield relative rate information.

Conclusion and Recommendations

The choice between piperidine and piperazine in a synthetic campaign is dictated by the specific goals of the synthesis.

  • Choose Piperidine for applications requiring a simple, highly reactive secondary amine for rapid and efficient single-site functionalization. Its strong basicity and high nucleophilicity make it ideal for reactions like N-acylation and N-alkylation where a single substitution is desired.

  • Choose Piperazine when a linker moiety or a scaffold with two points of diversity is needed.[2] Its differential reactivity allows for sequential, controlled functionalization of the two nitrogen atoms. While less reactive than piperidine, this attenuated reactivity can be an advantage, allowing for more controlled mono-functionalization before proceeding to modify the second nitrogen.

Ultimately, a thorough understanding of the fundamental differences in basicity and nucleophilicity between these two invaluable heterocyclic scaffolds enables researchers to make more informed and strategic decisions in the design and execution of complex molecular syntheses.

References

Spectroscopic comparison of 1-Boc-4-(aminomethyl)piperidine and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 1-Boc-4-(aminomethyl)piperidine and its common precursors: 4-(aminomethyl)piperidine (B1205859) and piperidine-4-carboxamide (also known as isonipecotamide). This document is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its precursors. This data is essential for confirming the structure and purity of these compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm and Multiplicity
This compound 1.00-1.15 (m, 2H), 1.44 (s, 9H), 1.65-1.75 (m, 3H), 2.48 (t, J=6.4 Hz, 2H), 2.60-2.75 (m, 2H), 4.00-4.15 (m, 2H)
4-(Aminomethyl)piperidine 1.05-1.20 (m, 2H), 1.40-1.55 (m, 1H), 1.65-1.75 (m, 2H), 2.50-2.60 (m, 4H), 3.00-3.10 (m, 2H)[1]
Piperidine-4-carboxamide (Isonipecotamide) 1.50-1.80 (m, 4H), 2.15-2.30 (m, 1H), 2.60-2.75 (m, 2H), 3.05-3.20 (m, 2H), 5.40 (br s, 1H, NH), 6.75 (br s, 1H, NH), 7.20 (br s, 1H, NH)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound 28.5, 30.0, 39.0, 44.0, 47.0, 79.5, 155.0
4-(Aminomethyl)piperidine 31.9, 40.5, 46.5, 48.9
Piperidine-4-carboxamide (Isonipecotamide) 29.0, 43.5, 46.0, 178.0

Table 3: IR Spectroscopic Data

CompoundKey Absorption Bands (cm⁻¹)
This compound 3360 (N-H stretch), 2925, 2855 (C-H stretch), 1685 (C=O stretch, Boc)
4-(Aminomethyl)piperidine 3360, 3280 (N-H stretch), 2930, 2850 (C-H stretch)
Piperidine-4-carboxamide (Isonipecotamide) 3370, 3180 (N-H stretch), 2940 (C-H stretch), 1660 (C=O stretch, amide)

Table 4: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key m/z values
This compound 214.30[2][M+H]⁺ = 215, [M-Boc+H]⁺ = 115
4-(Aminomethyl)piperidine 114.19[M+H]⁺ = 115
Piperidine-4-carboxamide (Isonipecotamide) 128.17[M+H]⁺ = 129

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data. The following are general protocols for the spectroscopic analysis of the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI): Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant fragment ions.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound can be achieved from its precursors through straightforward chemical transformations. The following diagrams illustrate the synthetic routes and a typical experimental workflow for spectroscopic analysis.

Synthesis_Pathway cluster_0 Route 1 cluster_1 Route 2 4-Aminomethylpiperidine 4-Aminomethylpiperidine This compound This compound 4-Aminomethylpiperidine->this compound Boc₂O, Base Piperidine-4-carboxamide Piperidine-4-carboxamide 1-Boc-piperidine-4-carboxamide 1-Boc-piperidine-4-carboxamide Piperidine-4-carboxamide->1-Boc-piperidine-4-carboxamide Boc₂O, Base 1-Boc-piperidine-4-carboxamide->this compound Reduction (e.g., LiAlH₄)

Caption: Synthetic routes to this compound.

Experimental_Workflow cluster_data_analysis Data Analysis and Comparison Sample Sample NMR Spectroscopy NMR Spectroscopy Sample->NMR Spectroscopy Dissolve in deuterated solvent IR Spectroscopy IR Spectroscopy Sample->IR Spectroscopy Direct application (ATR) Mass Spectrometry Mass Spectrometry Sample->Mass Spectrometry Dissolve and infuse (ESI) ¹H NMR ¹H NMR NMR Spectroscopy->¹H NMR ¹³C NMR ¹³C NMR NMR Spectroscopy->¹³C NMR Functional Group\nIdentification Functional Group Identification IR Spectroscopy->Functional Group\nIdentification Molecular Weight\nConfirmation Molecular Weight Confirmation Mass Spectrometry->Molecular Weight\nConfirmation

Caption: Typical experimental workflow for spectroscopic analysis.

References

A Researcher's Guide to Purity Analysis and Lot-to-Lot Variability of Commercial 1-Boc-4-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Boc-4-(aminomethyl)piperidine is a versatile building block crucial in medicinal chemistry and pharmaceutical development, serving as a precursor in the synthesis of a variety of therapeutic agents.[1] Given its role in the development of complex molecules, the purity and consistency of this reagent are paramount. Undetected variability between different commercial lots can lead to inconsistent reaction yields, altered impurity profiles in subsequent steps, and ultimately, challenges in the reproducibility of research and manufacturing processes.[2][3]

This guide provides an objective comparison of analytical methodologies for assessing the purity of commercial this compound and managing lot-to-lot variability. It includes representative data and detailed experimental protocols to empower researchers to implement effective quality control measures.

Understanding and Quantifying Lot-to-Lot Variability

Lot-to-lot variability refers to the change in the analytical performance or purity profile of a reagent from one manufacturing batch to the next.[4] These variations can arise from multiple sources, including changes in raw materials, subtle adjustments in the manufacturing process, or different storage and transportation conditions.[4][5] For a critical building block like this compound, such variability can manifest as differences in assay purity, moisture content, or the profile of minor impurities.

To illustrate this, the table below presents hypothetical data for three different lots of this compound from three commercial vendors. This data reflects typical specifications and demonstrates how key parameters can vary within acceptable, yet potentially impactful, ranges.

Table 1: Representative Comparison of Hypothetical Commercial Lots

ParameterVendor A (Lot #A112)Vendor B (Lot #B456)Vendor C (Lot #C789)Typical Specification
Appearance Colorless LiquidColorless to Light Yellow LiquidColorless LiquidColorless to Light Yellow Liquid
Purity (by HPLC, Area %) 99.2%98.6%99.5%≥ 98.0%[1][6]
Impurity 1 (Unreacted Amine) 0.25%0.45%0.15%Not specified
Impurity 2 (Di-Boc Adduct) 0.18%0.30%0.10%Not specified
Water Content (Karl Fischer) 0.15%0.40%0.10%≤ 1.0%[6]
Residual Solvents (GC) < 0.1%< 0.1%< 0.1%Varies by solvent

Note: Data is for illustrative purposes only and does not represent actual analysis of specific commercial products.

Analytical Methods & Experimental Protocols

A multi-faceted analytical approach is recommended for the comprehensive assessment of this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC) for purity assay, Gas Chromatography (GC) for volatile impurities, and Nuclear Magnetic Resonance (NMR) for structural confirmation.[7][8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-Phase HPLC (RP-HPLC) is the principal method for determining the purity and quantifying non-volatile impurities in this compound.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[9]

  • Gradient:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[8][9]

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) for Residual Solvents

GC with a Flame Ionization Detector (GC-FID) is ideal for detecting and quantifying volatile impurities, such as residual solvents from the synthesis and purification processes (e.g., ethyl acetate, hexanes, THF).

Experimental Protocol:

  • Instrumentation: GC system with a headspace autosampler and FID.

  • Column: DB-624 or similar (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: 40°C (hold 5 min), then ramp to 240°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Sample Preparation: Dissolve a known amount of the material in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H NMR spectroscopy confirms the chemical structure of the compound and can be used to identify and, with an internal standard (qNMR), quantify major impurities. The spectrum should be consistent with the expected structure of this compound.[10]

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent. Acquire a standard ¹H spectrum.

  • Expected ¹H NMR Peaks (CDCl₃, approximate): δ 4.05 (br s, 2H), 2.65 (t, 2H), 2.50 (d, 2H), 1.70 (d, 2H), 1.45 (s, 9H), 1.25 (br s, 2H, NH₂), 1.10 (m, 3H). (Note: Peak positions can vary slightly based on solvent and concentration).

Visualized Workflows

Effective quality control relies on standardized procedures. The following diagrams illustrate a logical workflow for assessing an incoming chemical lot and a decision-making framework for selecting the appropriate analytical method.

start Receive New Lot of This compound visual Visual Inspection (Color, Clarity, Particulates) start->visual coa Review Certificate of Analysis (CoA) (Compare to Specifications) visual->coa testing Perform Analytical Testing coa->testing hplc Purity by HPLC testing->hplc nmr Identity by ¹H NMR testing->nmr kf Water Content by KF testing->kf compare Compare Data to Specifications and Historical/Reference Lot Data hplc->compare nmr->compare kf->compare decision Accept or Reject Lot? compare->decision accept Accept Lot for Use decision->accept  Pass reject Reject Lot (Contact Supplier) decision->reject  Fail

Caption: Workflow for incoming quality control of a new reagent lot.

question What is the Analytical Goal? q_purity Routine Purity Check & Quantify Impurities? question->q_purity q_id Confirm Structure? question->q_id q_solvent Check for Residual Volatile Solvents? question->q_solvent q_unknown Identify an Unknown Impurity? question->q_unknown ans_hplc Use RP-HPLC with UV Detection q_purity->ans_hplc Yes ans_nmr Use ¹H NMR Spectroscopy q_id->ans_nmr Yes ans_gc Use Headspace GC-FID q_solvent->ans_gc Yes ans_ms Use LC-MS q_unknown->ans_ms Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The quality of this compound directly influences the success of synthetic chemistry projects in research and drug development. Commercial suppliers provide materials to a certain specification, but inherent lot-to-lot variability necessitates that laboratories perform their own verification.[2][3][11] Implementing a robust quality control process using a combination of HPLC, GC, and NMR analysis ensures that the material meets the standards required for reproducible and reliable scientific outcomes. By establishing clear acceptance criteria and consistently evaluating incoming materials, researchers can mitigate risks associated with reagent inconsistency.

References

Safety Operating Guide

Personal protective equipment for handling 1-Boc-4-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 1-Boc-4-(aminomethyl)piperidine (CAS No. 144222-22-0). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks. This chemical is classified as hazardous and can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3]

Immediate Safety and Hazard Summary

Proper personal protective equipment (PPE) is the first line of defense against the hazards associated with this compound. The following table summarizes the mandatory PPE and key safety considerations.

HazardRequired PPEKey Considerations
Skin Corrosion/Irritation Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat, and closed-toe shoes.[4][5]Standard disposable gloves may not offer sufficient protection; consider double-gloving for enhanced safety.[6] Ensure complete body coverage.
Serious Eye Damage/Irritation Chemical splash goggles and a face shield.[4][5]A face shield must be worn in conjunction with goggles to provide full facial protection from splashes.[5]
Respiratory Irritation Use only in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1][6]Avoid inhaling vapors, mists, or sprays.[1][2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Always work within a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2]

  • Avoid contact with strong oxidizing agents and strong acids.[1]

2. Handling the Chemical:

  • Wear all required PPE as outlined in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not breathe in mist, vapors, or spray.[1]

  • Use spark-proof tools and avoid sources of ignition.[3]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Chemical Waste: Dispose of this chemical as hazardous waste through an approved waste disposal plant.[1] Do not empty into drains.[1][7]

  • Contaminated Materials: Any materials contaminated with this chemical, such as absorbents, gloves, and lab coats, should be collected in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_safety Safety Measures prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Reaction/Procedure handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Procedure Complete safety_spill Spill Response handle_reaction->safety_spill If Spill Occurs safety_exposure Exposure Response handle_reaction->safety_exposure If Exposure Occurs cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-4-(aminomethyl)piperidine
Reactant of Route 2
1-Boc-4-(aminomethyl)piperidine

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